Ferrous carbonate
Description
Significance of Ferrous Carbonate in Chemical and Geochemical Systems
This compound (FeCO₃), an inorganic compound composed of iron(II) cations (Fe²⁺) and carbonate anions (CO₃²⁻), holds considerable significance in both chemical and geochemical contexts. In chemistry, it serves as a valuable precursor for the synthesis of other iron compounds. Its thermal decomposition allows for the release of ferrous ions, making it a useful reagent in various chemical reactions, including the synthesis of catalysts and other industrial chemicals. ontosight.ai
Geochemically, this compound is found naturally as the mineral siderite, which is a widespread and important ore of iron. britannica.com Siderite is a common constituent of sedimentary rocks, particularly in thin beds associated with shales, clay, or coal seams, and also occurs in hydrothermal metallic veins. britannica.com Its presence and formation in these environments provide crucial insights into the biogeochemical cycles of iron and carbon. The study of this compound in geological formations helps in understanding Earth's ancient environments and the conditions that led to the formation of large iron ore deposits. solubilityofthings.comontosight.ai Furthermore, the precipitation and dissolution of this compound play a role in controlling the mobility of iron and other heavy metals in soil and water systems. solubilityofthings.com
Interdisciplinary Relevance of this compound Research
The study of this compound extends across multiple scientific disciplines, reflecting its versatile properties and widespread occurrence. In geochemistry and mineralogy, research on siderite provides insights into the paleoceanographic conditions of early Earth, with its chemical and isotopic compositions being used as proxies for ancient seawater. geoscienceworld.org The formation of this compound is also integral to understanding the Earth's carbon cycle, particularly in the context of carbon storage in the mantle. nih.govacs.org
In environmental science, this compound is investigated for its role in carbon sequestration. Under specific conditions, its precipitation from aqueous solutions can contribute to CO₂ capture strategies. The compound is also relevant to the study of acid mine drainage, where it can influence the local geochemistry. ontosight.ai Moreover, microbial interactions with this compound are a key area of study, as certain bacteria can mediate its precipitation, impacting nutrient cycling in various ecosystems.
In materials science, this compound is explored for various applications. It can be a byproduct of CO₂ corrosion on steel surfaces, forming a protective layer that can slow down further corrosion. researchgate.net This has significant implications for the durability of infrastructure in the oil and gas industry. researchgate.net Additionally, it has potential applications in the manufacturing of ceramics and as a precursor for iron oxide pigments used in paints and coatings. ontosight.aigoogle.com
Overview of Current Research Trajectories on this compound
Current research on this compound is driven by its potential applications in sustainable technologies and a deeper understanding of fundamental geochemical processes. One major research thrust is focused on CO₂ capture and storage. nih.govacs.org Studies are exploring the kinetics and mechanisms of this compound formation to optimize its use as a reversible sorbent for CO₂. nih.govrsc.org This includes research into the catalytic conversion of the carbonate in this compound into higher hydrocarbons, which could provide a new route for producing liquid fuels. rsc.orgrsc.org
Another significant area of research is in the field of materials science, particularly concerning corrosion. Scientists are investigating the formation and properties of the protective this compound layer on steel to better predict and control corrosion in CO₂-rich environments. researchgate.netwhiterose.ac.uk This involves studying the influence of various environmental parameters like temperature, pressure, and flow on the formation of this layer. researchgate.netwhiterose.ac.uk
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(2+);carbonate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQDACVRFCEPDA-UHFFFAOYSA-L | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CFeO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052225 | |
| Record name | Iron(II) carbonate | |
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Molecular Weight |
115.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |
| Record name | Ferrous carbonate | |
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Solubility |
0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |
| Record name | FERROUS CARBONATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
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Density |
3.9 g/cu cm | |
| Record name | FERROUS CARBONATE | |
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Color/Form |
Precipitates as a white solid | |
CAS No. |
563-71-3 | |
| Record name | Ferrous carbonate | |
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| Record name | Ferrous carbonate | |
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| Record name | Carbonic acid, iron(2+) salt (1:1) | |
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| Record name | Iron(II) carbonate | |
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| Record name | Iron carbonate | |
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| Record name | FERROUS CARBONATE | |
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| Record name | FERROUS CARBONATE | |
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Melting Point |
MP: Decomposes | |
| Record name | FERROUS CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Formation Mechanisms of Ferrous Carbonate
Laboratory Synthesis Pathways for Ferrous Carbonate
The laboratory synthesis of this compound can be broadly categorized into methods conducted under anoxic conditions at ambient or elevated temperatures and pressures. The choice of synthesis pathway significantly impacts the physicochemical properties of the resulting FeCO₃, including its morphology and purity. whiterose.ac.uk
Anoxic Reaction Methodologies for FeCO₃ Preparation
A critical requirement for the successful synthesis of this compound is the strict exclusion of oxygen to prevent the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions, which would lead to the formation of impurities. whiterose.ac.ukcore.ac.uk This is typically achieved by conducting the reaction in an inert atmosphere, such as within a glovebox filled with nitrogen or an argon-hydrogen mixture. whiterose.ac.ukonepetro.org
Common anoxic synthesis methods involve the reaction of a ferrous salt with a carbonate source in a deoxygenated aqueous solution. core.ac.uk Ferrous salts like ferrous chloride (FeCl₂), ferrous sulfate (B86663) (FeSO₄), and ferrous ammonium (B1175870) sulfate are frequently used as the iron source. acs.orgresearchgate.net The carbonate source can be sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or urea. acs.orgnih.gov For instance, reacting ferrous chloride tetrahydrate (FeCl₂·4H₂O) with sodium carbonate or sodium bicarbonate under an inert atmosphere is a widely employed method. whiterose.ac.ukinrae.fr The reaction is often performed in a sealed vessel, such as a titanium piston cylinder, after degassing the reactant solutions with nitrogen. whiterose.ac.ukinrae.fr
The general reaction can be represented as: Fe²⁺ + CO₃²⁻ → FeCO₃(s) researchgate.net
Maintaining a pH between 7 and 8 is often cited as optimal for maximizing the yield of FeCO₃ by minimizing the hydrolysis of Fe²⁺. core.ac.ukresearchgate.net
High-Temperature and High-Pressure Synthesis of FeCO₃
High-temperature and high-pressure methods are also utilized for synthesizing this compound, often yielding a more crystalline product. acs.orgnih.gov These techniques can involve hydrothermal or solvothermal approaches, where the reaction is carried out in an aqueous or non-aqueous solvent, respectively, in a sealed autoclave at elevated temperatures and pressures. ampp.orggoldschmidtabstracts.inforaco.cat
For example, hydrothermal synthesis has been used to produce FeCO₃ nanospheres by treating an aqueous solution of iron sulfate, ascorbic acid, and ammonium carbonate at 140 °C for 1.5 hours. ampp.org In another approach, high-purity siderite has been synthesized via a solid-state reaction under high-temperature and high-pressure conditions. nih.gov One patented process describes the production of highly pure this compound by heating a mixture of an alkali metal bicarbonate and a ferrous compound in solution to temperatures between 100 °C and 300 °C. acs.org The elevated pressure can be generated internally by the decomposition of the bicarbonate or applied externally. acs.org For instance, a process involving the reaction of sodium bicarbonate and ferrous sulfate in a high-pressure (200 atm) CO₂ atmosphere at 160 °C has been reported to yield a relatively pure product. acs.org
The stability of siderite is known to increase with pressure, and high-pressure synthesis can influence the decomposition temperature of the compound. researchgate.net
Table 1: Examples of High-Temperature and High-Pressure Synthesis Conditions for FeCO₃
| Iron Source | Carbonate Source | Temperature (°C) | Pressure (atm) | Duration | Reference |
|---|---|---|---|---|---|
| Ferrous sulfate, Ascorbic acid | Ammonium carbonate | 140 | Autogenous | 1.5 hours | ampp.org |
| Sodium bicarbonate | Ferrous sulfate | 160 | 200 (CO₂) | Not Specified | acs.org |
| Iron oxalate (B1200264) dehydrate | - | 350 | 2000 | 120 hours | whiterose.ac.uk |
| FeCl₂·4H₂O | NaHCO₃/Na₂CO₃ | 130 | 10 | 24 hours | inrae.fr |
Influence of Reactant Purity and Stoichiometry on FeCO₃ Synthesis
The purity of the resulting this compound is highly dependent on the purity of the initial reactants. whiterose.ac.uk Geologically formed siderite often contains impurities such as magnesium (Mg) and calcium (Ca), which can be incorporated into the crystal lattice and affect its properties. whiterose.ac.ukucl.ac.uk Therefore, using high-purity reactants is crucial for obtaining pure FeCO₃ in the laboratory.
Stoichiometry, the molar ratio of reactants, also plays a significant role. In the reaction between ferrous chloride and sodium bicarbonate, a molar ratio of at least 2:1 of sodium bicarbonate to ferrous chloride is considered necessary to produce a highly pure precipitate. acs.org This stoichiometric excess of bicarbonate is important because its decomposition yields carbon dioxide (CO₂), which helps to suppress side reactions that can form unstable amorphous by-products. acs.org
The reaction can be summarized as: FeCl₂ + 2NaHCO₃ → FeCO₃ + 2NaCl + H₂O + CO₂ acs.org
The in-situ generation of CO₂ from the bicarbonate decomposition helps to maintain a CO₂-rich environment, which favors the formation of FeCO₃ and prevents its hydrolysis. acs.org
Challenges in Reproducible FeCO₃ Synthesis
One of the primary challenges in synthesizing this compound is its high sensitivity to oxidation. whiterose.ac.uk Even trace amounts of oxygen can lead to the formation of iron(III) oxides and hydroxides, resulting in an impure product. core.ac.uk This necessitates the rigorous exclusion of oxygen throughout the synthesis and handling processes. whiterose.ac.ukresearchgate.net
The lack of a standardized, reproducible synthesis method is another significant challenge. whiterose.ac.uk Many studies report different synthesis parameters, including variations in reactants, temperature, pressure, and reaction time, leading to products with different qualities, morphologies, and colors (ranging from white and beige to green and black). acs.org This variability makes it difficult to compare results across different studies and to ensure that researchers are investigating a consistent material. ucl.ac.uk
Furthermore, some published methods lack sufficient detail, making them difficult to replicate. whiterose.ac.uk The inherent difficulty in directly synthesizing FeCO₃ through methods like co-precipitation, due to the facile oxidation of the carbonate to iron oxides, further complicates the process. ohiolink.edu Achieving reproducible synthesis is critical for advancing the understanding of FeCO₃'s properties and behavior. ampp.org
Precipitation Kinetics and Nucleation of Aqueous this compound
The formation of solid this compound from a supersaturated aqueous solution is governed by the processes of nucleation and crystal growth. The kinetics of these processes are influenced by a variety of factors, including temperature, pH, and the degree of supersaturation.
Homogeneous and Heterogeneous Nucleation of FeCO₃
Nucleation, the initial formation of a new solid phase, can occur through two primary mechanisms: homogeneous and heterogeneous nucleation.
Homogeneous nucleation is the spontaneous formation of FeCO₃ nuclei directly from the bulk solution when the supersaturation level is sufficiently high. whiterose.ac.uk This process is energetically demanding because it requires the formation of a new interface between the solid and the solution. core.ac.uk Experimental studies have shown that at high saturation indices (SI ≥ 3.69), the nucleation of siderite can proceed through the initial formation of an amorphous this compound (AFC) precursor, which then transforms into crystalline siderite.
Heterogeneous nucleation occurs when the formation of FeCO₃ nuclei is initiated on a foreign surface, such as impurity particles or the walls of a container. core.ac.ukwhiterose.ac.uk In the context of corrosion, the surface of carbon steel provides an ideal site for heterogeneous nucleation. core.ac.uk This process is energetically less demanding than homogeneous nucleation because the pre-existing surface reduces the energy barrier for nucleus formation. core.ac.uk The lamellae of iron carbide (Fe₃C) within the steel can act as skeletal material, promoting local conditions favorable for FeCO₃ nucleation and growth.
The rate of nucleation is strongly dependent on the supersaturation ratio (SR), which is the ratio of the ion activity product to the solubility product of FeCO₃. whiterose.ac.uk Nucleation rates tend to increase exponentially with increasing supersaturation. researchgate.net At lower pH values, fewer nucleation sites may develop, leading to the growth of larger, but fewer, crystals. researchgate.net Conversely, at higher pH values, a higher surface supersaturation can lead to more numerous, smaller crystals, forming a more extensive protective layer. researchgate.net
Table 2: Factors Influencing FeCO₃ Nucleation and Growth
| Factor | Influence | Description | Reference |
|---|---|---|---|
| Supersaturation (SR) | Increases nucleation and growth rates | The primary driving force for precipitation. Higher SR leads to faster kinetics. | whiterose.ac.ukcore.ac.uk |
| Temperature | Increases precipitation rate | Higher temperatures generally increase reaction rates and can lower FeCO₃ solubility, promoting faster precipitation. | goldschmidtabstracts.info |
| pH | Affects carbonate concentration and nucleation density | Higher pH increases the concentration of carbonate ions (CO₃²⁻) and can lead to a higher density of smaller crystals. | researchgate.net |
| Surface characteristics | Promotes heterogeneous nucleation | The presence of surfaces like carbon steel or iron carbide provides sites for nucleation, lowering the energy barrier. | core.ac.uk |
| Ionic Strength | Can slow nucleation rate | Increased ionic strength can result in a slower rate of this compound nucleation. | ampp.org |
Temperature-Dependent Precipitation Kinetics of FeCO₃
The precipitation rate of this compound is strongly dependent on temperature. raco.catampp.orgresearchgate.net Generally, higher temperatures accelerate the kinetics of FeCO₃ precipitation. raco.cat This increased rate at elevated temperatures (above 60°C) can lead to the rapid formation of dense, protective films, which is a key factor in explaining why corrosion rates of steel in carbon dioxide environments often decrease after reaching a peak between 60-90°C. ampp.org
Studies have shown that the precipitation process is surface-reaction rate limited, with a determined Arrhenius activation energy of 108.3 kJ/mol. researchgate.netresearchgate.net This strong temperature dependence means that even slight changes in thermal conditions can significantly alter the likelihood and speed of FeCO₃ scale formation. ampp.org For instance, at lower temperatures, such as 20°C, the conditions for precipitation are less favorable, and the process occurs more slowly. ampp.org The kinetics of precipitation have a direct impact on the properties and protectiveness of the resulting this compound layer. researchgate.net
Table 1: Effect of Temperature on this compound Precipitation
| Temperature Range | General Effect on Precipitation Rate | Observed Phenomena |
| Low (e.g., 20°C) | Slow precipitation kinetics. raco.cat | Less favorable conditions for protective film formation. ampp.org |
| High (e.g., >60°C) | Rapid precipitation kinetics. ampp.org | Can lead to the formation of a well-compacted, protective layer. raco.catampp.org |
| 50°C - 80°C | Strong dependency of precipitation rate on temperature. ampp.orgresearchgate.net | Precipitation kinetics are faster at higher temperatures within this range. ampp.org |
Influence of Supersaturation on FeCO₃ Precipitation and Accumulation Rates
Supersaturation is the primary driving force for the precipitation of this compound. whiterose.ac.uk It is defined as the state where the concentration of dissolved ferrous (Fe²⁺) and carbonate (CO₃²⁻) ions in a solution exceeds the equilibrium solubility limit. whiterose.ac.uk The level of supersaturation, often expressed as a saturation ratio (SR or S), directly influences both the induction time for nucleation and the subsequent rate of crystal growth. ampp.orgwhiterose.ac.uk
Research indicates that a significant degree of supersaturation is often required for FeCO₃ to precipitate, with concentrations sometimes needing to be 5 to 10 times higher than the thermodynamically calculated solubility values, especially in the presence of corroding steel. raco.catampp.org The precipitation rate generally increases with a higher bulk supersaturation level. whiterose.ac.uk For example, experiments have shown that increasing the bulk supersaturation from a ratio of 50 to 150 clearly enhances the crystal layer accumulation rate (CLAR) of FeCO₃. whiterose.ac.uk However, the relationship is complex, as local supersaturation at a surface can be much higher than in the bulk solution, allowing for precipitation even when the bulk solution is technically undersaturated. whiterose.ac.uk This is particularly relevant on corroding steel surfaces, where the local concentration of Fe²⁺ is elevated. whiterose.ac.ukresearchgate.net
At very high supersaturation levels, the influence of local surface processes becomes less pronounced, and the precipitation rate is more directly governed by the bulk solution's chemistry. whiterose.ac.uk Conversely, at low supersaturation, local effects at the steel-electrolyte interface become more critical. whiterose.ac.uk
Role of Amorphous this compound Precursors in Crystallization
The formation of crystalline this compound (siderite) does not always occur directly from solution. Instead, it often proceeds through a two-step crystallization pathway involving an intermediate, unstable precursor phase known as amorphous this compound (AFC). researchgate.net This phenomenon is consistent with observations in the crystallization of many other sparingly soluble salts. rsc.orgacs.org
AFC initially forms as spherical, nanoparticulate matter with no discernible crystalline structure. researchgate.net This amorphous phase is generally more hydrated and less stable than its crystalline counterparts, siderite and chukanovite. researchgate.netcapes.gov.br The enthalpy of crystallization of AFC is exothermic, indicating its metastable nature. capes.gov.br Over time, this amorphous precursor transforms into the more thermodynamically stable crystalline forms. researchgate.net The lifetime of the amorphous precursor can be influenced by factors such as the level of supersaturation; a lower supersaturation level can prolong the existence of the amorphous phase before it converts to a crystalline state. acs.org The study of such amorphous precursors is critical, as they are significant in various natural and industrial settings and control the eventual crystallization pathway. geoscienceworld.org
Effect of pH and Ionic Strength on FeCO₃ Precipitation Dynamics
The precipitation of this compound is highly sensitive to the chemical environment, particularly the solution's pH and ionic strength.
pH: The pH of the solution is a critical factor governing FeCO₃ precipitation. core.ac.ukresearchgate.net It directly influences the availability of carbonate ions (CO₃²⁻) through the equilibria involving carbon dioxide (CO₂), carbonic acid (H₂CO₃), and bicarbonate (HCO₃⁻). researchgate.net Generally, a higher pH increases the concentration of CO₃²⁻, which in turn increases the saturation ratio and promotes precipitation. core.ac.ukrsc.org Studies have demonstrated that with increasing pH, the precipitation rate of FeCO₃ increases, leading to the formation of more protective films. core.ac.uk Conversely, a low pH environment, such as during acid stimulation in reservoirs, inhibits the deposition of this compound. onepetro.org The stability of FeCO₃ is greatest between pH 9 and 12, where precipitation is most likely to occur. rsc.org
Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, also affects FeCO₃ precipitation. An increase in ionic strength, for instance by increasing the concentration of sodium chloride (NaCl), generally increases the solubility of FeCO₃. core.ac.ukonepetro.org This increased solubility leads to a lower saturation ratio for a given concentration of Fe²⁺ and CO₃²⁻, thereby reducing the driving force for precipitation. onepetro.org Models predicting FeCO₃ precipitation must account for ionic strength, as failure to do so can lead to an overestimation of the precipitation rate, especially in solutions with high salt content. researchgate.netonepetro.org
Table 2: Influence of pH and Ionic Strength on FeCO₃ Precipitation
| Parameter | Effect | Mechanism |
| Increasing pH | Increases precipitation rate. core.ac.uk | Shifts carbonate equilibrium, increasing CO₃²⁻ concentration and thus supersaturation. core.ac.ukrsc.org |
| Decreasing pH | Decreases or inhibits precipitation. onepetro.org | Reduces available CO₃²⁻, lowering the saturation ratio. onepetro.org |
| Increasing Ionic Strength | Decreases precipitation rate. onepetro.org | Increases the solubility product (Ksp) of FeCO₃, which lowers the supersaturation level. core.ac.ukonepetro.org |
Modeling of this compound Precipitation Processes
To predict the formation of this compound scale in various environments, several mathematical models have been developed. researchgate.netresearchgate.nettandfonline.com These models are crucial for industries like oil and gas, where FeCO₃ scaling can impact pipeline integrity. tandfonline.com
The core of these models is the calculation of the FeCO₃ saturation level, which dictates the precipitation kinetics. researchgate.net A common approach involves mechanistic models that consider the transport of chemical species to the surface, electrochemical reactions, and the chemical precipitation reactions. researchgate.nettandfonline.com The growth of the FeCO₃ film is modeled as a precipitation process that occurs once the solution exceeds the saturation limit. researchgate.net
Key inputs for these models include:
Temperature: Affects both solubility and reaction kinetics. researchgate.nettandfonline.com
pH and pCO₂: Determine the availability of carbonate ions. researchgate.net
Fe²⁺ Concentration: A primary component of the precipitate. tandfonline.com
Ionic Strength: Affects the solubility product. core.ac.uk
The output of these models can predict the thickness and porosity of the FeCO₃ layer, and consequently, its effect on processes like corrosion. researchgate.nettandfonline.comtandfonline.com For example, a high precipitation rate is modeled to produce a less porous, more protective layer that acts as a diffusion barrier, thereby slowing down corrosion. researchgate.nettandfonline.com Different models may use varying expressions for the precipitation rate, but they are generally a function of the supersaturation ratio and temperature-dependent kinetic constants. whiterose.ac.ukonepetro.org The accuracy of these models depends heavily on the reliability of the solubility and kinetic data used. core.ac.uk
Dissolution Kinetics of this compound
The dissolution of this compound is the reverse process of its precipitation and is equally important for understanding the stability and lifetime of FeCO₃ scales.
Factors Governing FeCO₃ Dissolution Rates
The rate at which this compound dissolves is governed by several interconnected factors, primarily related to the chemistry of the surrounding fluid. slideshare.netmdpi.com
pH: Solution pH is one of the most influential factors. researchgate.net FeCO₃ dissolution is significantly enhanced in acidic conditions. A lower pH increases the dissolution rate because hydrogen ions react with carbonate ions, shifting the equilibrium and promoting the breakdown of the solid lattice. researchgate.net Experiments show a stark difference in stability, with films dissolving under acidic conditions (e.g., pH 3.6) but remaining stable at neutral pH (e.g., pH 7.0). researchgate.net
Temperature: Higher temperatures can increase the rate of chemical reactions, which can include dissolution processes. slideshare.net
Saturation State: Just as supersaturation drives precipitation, undersaturation drives dissolution. The further the solution is from equilibrium (i.e., the lower the concentration of dissolved Fe²⁺ and CO₃²⁻), the faster the dissolution will proceed.
Flow Velocity: While some studies have suggested that mass transfer has no effect on FeCO₃ dissolution, indicating a surface-controlled process, other work suggests that high flow rates can contribute to the mechanical breakdown of corrosion films. researchgate.net
Solubility Product (Ksp) Determination and Modeling for this compound
The solubility product constant (Ksp) is a critical parameter for understanding the conditions under which this compound (FeCO3), also known as siderite, will precipitate or dissolve. The dissolution of this compound in water is represented by the equilibrium equation:
FeCO₃(s) ⇌ Fe²⁺(aq) + CO₃²⁻(aq)
The Ksp is the product of the molar concentrations (or more accurately, activities) of the dissolved ions at equilibrium: Ksp = [Fe²⁺][CO₃²⁻]. brainly.com Various studies have determined the Ksp of this compound, with values at standard conditions (25 °C) reported in the range of 3.13 x 10⁻¹¹ to 8.72 x 10⁻⁸. brainly.comwikipedia.orgulaval.cachegg.com
Experimental determination of Ksp has been conducted over a range of temperatures. One such study measured the solubility product from 25°C to 94°C by analyzing the equilibrium concentrations of total aqueous iron under a controlled partial pressure of CO₂. inrae.fr The results from these experiments highlight the temperature dependence of FeCO₃ solubility.
Table 1: Experimentally Determined pKsp (-logKsp) of this compound at Various Temperatures
| Temperature (°C) | Total Fe (mM) | P-CO₂ (atm) | pKsp (-logKsp) |
|---|---|---|---|
| 25 | 2.221 | 3.014 | 10.45 |
| 43 | 1.510 | 2.952 | 10.58 |
| 62 | 1.133 | 2.830 | 10.73 |
| 83 | 0.776 | 2.592 | 10.94 |
| 94 | 0.621 | 2.476 | 11.08 |
Data sourced from Johnson and Pytkowicz (1990) as presented in a study on precipitation and dissolution kinetics. inrae.fr
Given the significant influence of environmental parameters, thermodynamic modeling is essential for accurately predicting FeCO₃ solubility. Advanced models have been developed to account for the effects of both temperature and the ionic strength of the solution. researchgate.net A unified expression for the solubility product (Ksp in mol²/L²) developed from a comprehensive review of literature data is:
logKsp = -59.3498 - 0.041377Tₖ - 2.1963/Tₖ + 24.5724log(Tₖ) + 2.518I⁰.⁵ - 0.657I
where Tₖ is the absolute temperature in Kelvin and I is the ionic strength of the liquid. researchgate.net This equation provides a robust tool for predicting the formation of this compound scale in various industrial and natural aqueous systems. researchgate.net Speciation calculations, often performed using software like PhreeqC, are also employed to determine the molarities and activities of the various carbonate species, which are then used in conjunction with Ksp models to accurately assess the saturation state of FeCO₃. inrae.frresearchgate.net
Influence of Co-existing Ions and Organic Acids on FeCO₃ Solubility and Dissolution
The solubility and dissolution kinetics of this compound are significantly affected by the presence of other dissolved species in the aqueous environment, notably co-existing inorganic ions and organic acids.
Influence of Co-existing Ions
The presence of other cations in solution can alter the solubility of this compound through various mechanisms, including changes in ionic strength and competitive interactions.
Calcium Ions (Ca²⁺): Research has shown that calcium ions have a strong influence on increasing the solubility of this compound. researchgate.netonepetro.org In experiments conducted at 55°C in a 0.5 M NaCl solution, the presence of Ca²⁺ ions led to an apparent increase in the solubility of ferrous iron, which was proportional to the calcium concentration. rice.edu This effect is attributed to an increase in the stability of this compound complexes in the presence of calcium. researchgate.netonepetro.org Conversely, the presence of ferrous iron does not significantly impact the solubility of calcium carbonate. researchgate.netonepetro.orgrice.edu In mixed solutions, calcium carbonate shows a preference for precipitation over this compound. researchgate.netonepetro.org
Manganese Ions (Mn²⁺): Manganese can compete with iron ions for adsorption sites on calcium carbonate-based materials, which can be a mechanism for iron removal. researchgate.net The presence of manganese can therefore inhibit the removal of ferrous iron from solution by occupying the reactive sites where siderite might otherwise precipitate. researchgate.net
General Ionic Strength: An increase in the general ionic strength of a solution, such as from dissolved sodium (Na⁺) and calcium (Ca²⁺) ions, tends to impede the removal (precipitation) of ferrous iron from the solution. researchgate.net
Influence of Organic Acids
Organic acids, commonly found in industrial and natural environments, can significantly influence the stability and dissolution of this compound, particularly protective FeCO₃ scale on steel surfaces. onepetro.org
Acetic Acid (CH₃COOH): Acetic acid is one of the most studied organic acids in this context. ohiolink.edu Its presence can lead to the damage and partial dissolution of protective this compound layers. ohiolink.eduresearchgate.net This dissolution is not primarily due to a simple pH drop but is caused by the formation of soluble ferrous acetate (B1210297) complexes (FeAc⁺) and changes in ionic strength, which collectively decrease the FeCO₃ saturation value. researchgate.netampp.org Electrochemical quartz crystal microbalance (EQCM) studies have confirmed that acetic acid can cause the selective dissolution of the outer layers of an FeCO₃ scale. researchgate.net While this leads to a temporary increase in corrosion rates, the remaining inner layer can often still provide some protection. researchgate.net
Formic and Propionic Acids: The electrochemical behavior of formic acid and propionic acid in CO₂ corrosion environments is very similar to that of acetic acid. onepetro.org These weak organic acids can increase corrosion rates by providing an additional cathodic reaction (the direct reduction of the undissociated acid). onepetro.org Their presence makes it more difficult for protective this compound scales to form effectively. onepetro.org
Oxalic Acid: While not always present in the same environments, studies on related iron compounds show that oxalic acid can be particularly effective at dissolving iron oxides. mdpi.com This is attributed to its high affinity for iron surfaces, strong complexing ability, and reducing power. mdpi.com This suggests that dicarboxylic acids could have a pronounced effect on FeCO₃ dissolution.
Table 2: Summary of Effects of Co-existing Species on this compound
| Interfering Species | Observed Effect on FeCO₃ | Mechanism |
|---|---|---|
| Calcium (Ca²⁺) | Increases solubility | Stabilization of this compound complexes. researchgate.netonepetro.org |
| Manganese (Mn²⁺) | Inhibits precipitation/removal | Competes with Fe²⁺ for active surface sites. researchgate.net |
| Acetic Acid | Increases dissolution | Formation of soluble ferrous acetate complexes, reducing saturation. researchgate.netampp.org |
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Acetic Acid | CH₃COOH |
| Calcium Carbonate | CaCO₃ |
| Carbon Dioxide | CO₂ |
| Ferrous Acetate | Fe(CH₃COO)₂ |
| This compound | FeCO₃ |
| Formic Acid | HCOOH |
| Oxalic Acid | C₂H₂O₄ |
| Propionic Acid | C₃H₆O₂ |
Environmental Geochemistry and Biogeochemical Cycling of Ferrous Carbonate
Natural Occurrence and Mineralogy of Siderite (FeCO3)
Siderite is an iron carbonate mineral that crystallizes in the trigonal system. numberanalytics.com While its theoretical composition is 62.01% iron(II) oxide (FeO) and 37.99% carbon dioxide (CO2) by weight, natural siderite often contains impurities like manganese, magnesium, and calcium, which can substitute for iron in its crystal structure. numberanalytics.com
Geological Formation Pathways of Siderite
The formation of siderite is a subject of ongoing research, with several proposed pathways. mdpi.com It is generally accepted that siderite forms in anoxic, non-sulfidic, and methanic environments. mdpi.com The key requirements for its formation include a reducing environment with low oxygen availability and high concentrations of both iron(II) and carbonate ions. numberanalytics.com
Two primary mechanisms are generally considered for siderite formation:
Direct precipitation from an anoxic and iron-rich fluid. geochemicalperspectivesletters.org This pathway is thought to have been more common in Archean oceans when Fe(II) and bicarbonate concentrations were higher. mdpi.com However, the kinetics of direct precipitation from seawater may have been slow. geochemicalperspectivesletters.orgmdpi.com
Diagenetic formation through the microbial reduction of primary iron (oxyhydr)oxides coupled with the remineralization of organic carbon. geochemicalperspectivesletters.orgmdpi.com This process is supported by the negative carbon isotope signatures and variable iron isotope values found in many siderite deposits. mdpi.com Other proposed diagenetic pathways include the transformation of green rust and the reaction of Fe(III) minerals with organic carbon at elevated temperatures and pressures. mdpi.com
Microbial activity, particularly from sulfate-reducing bacteria and dissimilatory iron reduction (DIR), can play a crucial role in creating the necessary geochemical conditions for siderite precipitation. numberanalytics.commdpi.commdpi.com
Siderite Formation in Sedimentary and Hydrothermal Environments
Siderite is found in a variety of geological settings, including sedimentary, hydrothermal, and metamorphic environments. numberanalytics.com
In sedimentary rocks , siderite is a common diagenetic mineral, often forming at shallow burial depths in shales, sandstones, coal seams, and banded iron formations (BIFs). numberanalytics.comwikipedia.orgwisc.edu It can form concretions that sometimes preserve fossils in three dimensions. wikipedia.org The elemental composition of sedimentary siderite is often linked to the depositional environment. wikipedia.org For example, its presence can indicate reducing conditions in ancient sedimentary basins. numberanalytics.com
In hydrothermal environments , siderite is frequently found in veins, often associated with minerals like barite, fluorite, and galena. wikipedia.orgufrgs.br It can also form as a replacement mineral in limestones and dolomites through metasomatic alteration. ufrgs.br The composition of siderite and coexisting minerals in these deposits can suggest formation from high-temperature hydrothermal fluids. researchgate.net
Solid Solution Series Involving FeCO3 (e.g., with Mg, Zn, Mn carbonates)
Ferrous carbonate readily forms solid solution series with other carbonate minerals due to the substitution of iron by other divalent cations. wikipedia.org The most common substitutions involve magnesium (Mg), manganese (Mn), and zinc (Zn). numberanalytics.comwikipedia.org
This results in complete solid solution series with:
Magnesite (MgCO3). britannica.comlibretexts.org
Rhodochrosite (MnCO3). britannica.comgeologyscience.ru
An incomplete solid solution series is formed with ferroan calcite. britannica.com The substitution of these elements into the siderite crystal lattice can affect its physical properties and provides further information about the geochemical conditions during its formation. numberanalytics.comresearchgate.net For instance, the presence of manganese-rich siderite can reflect the passive incorporation of dissolved manganese from the surrounding fluid. geochemicalperspectivesletters.org
Role of this compound in Aqueous Geochemical Systems
Iron Speciation and Oxidation in Carbonate-Bearing Aquatic Systems
In natural waters with carbonate alkalinity greater than 1 mM, this compound complexes, such as Fe(CO3), Fe(CO3)2^2-, and Fe(CO3)(OH)^-, dominate the speciation of dissolved Fe(II). acs.orgdss.go.th This is particularly true in environments like seawater and alkaline lakes. acs.orgdss.go.th
The presence of carbonate significantly impacts the oxidation rate of Fe(II). acs.org While at pH values below 6.0, the oxidation rate is primarily determined by the Fe^2+ and FeOH^+ species, at higher pH levels, the Fe(CO3)2^2- complex becomes the most kinetically active species for oxidation by molecular oxygen. acs.org The formation of this compound complexes can dramatically increase the rate of abiotic oxidation compared to dilute solutions. researchgate.net This is because carbonate ions can facilitate the electron transfer from soluble iron(II)-carbonate to oxygen. researchgate.net
The interaction between ferrous iron and carbonate can also influence the precipitation of other minerals. For instance, the presence of Fe^2+ can inhibit the growth of calcite and promote the stabilization of aragonite. rsc.org
This compound in Anoxic Environments and Groundwater
This compound is a key mineral in anoxic environments, where reducing conditions prevail. mdpi.com Such conditions are common in groundwater aquifers, where siderite can be a likely solid phase, often associated with calcite. usgs.gov The formation of siderite in these environments is often linked to microbial processes, such as dissimilatory iron reduction, which couples the oxidation of organic matter to the reduction of Fe(III) minerals. mdpi.commdpi.com
In anoxic groundwater, dissolved iron can exist as various species, including FeCO3(aq) and FeHCO3+. researchgate.netmdpi.com The presence of high concentrations of dissolved carbonate in groundwater can lead to the mobilization of other elements, like arsenic, by competing for sorption sites on iron minerals. acs.org The formation of siderite or other iron-bearing carbonates like ankerite can control the concentration of surplus Fe(II) in these systems. goldschmidt.info
The biogeochemical cycling of iron in these anoxic systems is complex and involves interactions with other elemental cycles, including carbon and phosphorus. d-nb.infoanl.gov For example, the formation of carbonate green rust, a potential precursor to siderite, can be influenced by the presence of phosphate (B84403). anl.gov
This compound in Contaminant Geochemistry
This compound plays a significant role in controlling the mobility and fate of various contaminants in subsurface environments, particularly trace elements like arsenic. The primary mechanisms of attenuation are sorption (adsorption and absorption) and co-precipitation. While iron (oxyhydr)oxides are widely recognized for their high capacity to adsorb arsenic, the presence of carbonate ions and the formation of siderite introduce complex interactions that can either enhance or inhibit arsenic sequestration.
Research has shown that carbonate ions can compete with arsenic (in the form of arsenate and arsenite) for sorption sites on the surfaces of iron (oxyhydr)oxides such as ferrihydrite. geoscienceworld.orgfrontiersin.org This competition can lead to the mobilization of previously sorbed arsenic when carbonate concentrations in groundwater are high. mdpi.comgeoscienceworld.org However, under conditions conducive to the precipitation of this compound, arsenic can be effectively removed from the aqueous phase through co-precipitation. In this process, arsenate or arsenite ions are incorporated into the crystal structure of the forming siderite.
Geochemical modeling and field studies suggest that in iron-reducing zones of contaminated aquifers, trace elements are likely attenuated via co-precipitation with, or sorption onto, iron carbonate precipitates. wikipedia.org For example, in crude-oil-contaminated aquifers, the microbial reduction of Fe(III) can lead to the mobilization of elements like barium, cobalt, and nickel, which are then attenuated by co-precipitation with this compound. wikipedia.org Similarly, lead and manganese mobilized by the reductive dissolution of iron (oxyhydr)oxides have been observed to precipitate as carbonates in iron-reducing zones. geoscienceworld.org
The effectiveness of arsenic attenuation by carbonate-rich aquifer materials is pH-dependent. Batch experiments have demonstrated significant retention of soluble As(V) (35.3–90%) in the pH range of 7–9. tamu.edu The processes responsible can include sorption onto iron oxides within the material and co-precipitation with carbonate minerals like calcite and, by extension, siderite. tamu.edu Therefore, the formation of this compound in anoxic, contaminant-plume environments serves as a crucial natural attenuation process, locking trace elements into a stable mineral phase and reducing their mobility in groundwater.
Carbonate ions exert a significant influence on the transformation pathways of poorly crystalline iron (oxyhydr)oxides, such as ferrihydrite, into more stable crystalline phases like goethite and hematite (B75146). Ferrihydrite is a metastable mineral with a high surface area that readily transforms, and this process is critical for the sequestration and cycling of nutrients and contaminants. fsu.edu
Studies have demonstrated that the presence of carbonate can alter both the kinetics and the products of ferrihydrite transformation. At near-neutral pH, increasing partial pressures of CO₂ (and thus higher (bi)carbonate concentrations) promote the transformation of ferrihydrite into hematite while inhibiting the formation of goethite. mdpi.com For example, as the partial pressure of CO₂ increased from 408 to 20,000 ppmv at 40 °C, the transformation efficiency of ferrihydrite rose from 53% to 95%, with the proportion of hematite formed increasing from 13% to 76%. mdpi.com The proposed mechanism involves the formation of a weak inner-sphere complex between carbonate and iron on the ferrihydrite surface, which facilitates the dehydration and rearrangement steps necessary for hematite formation. mdpi.com
Carbon Sequestration and Mineral Carbonation Processes Involving FeCO₃
The formation of this compound is a key process in the long-term geological storage of carbon dioxide (CO₂). Geological carbon storage (GCS) aims to permanently sequester CO₂ in subsurface geological formations, and mineral trapping is considered the most secure form of storage. cambridge.org This process involves the reaction of injected CO₂ with minerals containing divalent cations like Ca²⁺, Mg²⁺, and Fe²⁺ to form stable carbonate minerals, such as calcite (CaCO₃), magnesite (MgCO₃), and siderite (FeCO₃). geochemicalperspectivesletters.org
Siderite formation is particularly relevant in deep saline aquifers and depleted oil and gas reservoirs hosted in iron-rich sedimentary rocks, such as sandstones and shales. geoscienceworld.org In these anoxic environments, the injected CO₂ dissolves in the formation brine, forming carbonic acid, which then dissociates. This can lead to the dissolution of iron-bearing silicate (B1173343) minerals, releasing Fe²⁺ ions that subsequently react with carbonate ions to precipitate FeCO₃. This process effectively locks the carbon into a solid, thermodynamically stable mineral phase, significantly reducing the risk of leakage back to the atmosphere over geological timescales. acs.org
The potential for CO₂ sequestration via this compound formation is substantial. Iron is an abundant element in the Earth's crust, and many potential storage formations contain iron-bearing minerals. core.ac.uk The study of natural analogues, where CO₂ has been stored in geological formations for millions of years, provides evidence for the viability of mineral trapping, including the formation of siderite. geoscienceworld.orggeochemicalperspectivesletters.org The CarbFix project in Iceland, for example, demonstrates the rapid in-situ mineralization of CO₂ injected into basaltic rocks, which are rich in calcium, magnesium, and iron. acs.org
The kinetics of carbonation reactions involving iron-rich materials are a critical factor in the feasibility of ex-situ mineral carbonation for CO₂ sequestration. This approach involves reacting CO₂ with mined materials, such as iron ores or industrial wastes rich in iron oxides and silicates, in a controlled reactor setting. While thermodynamically favorable, the natural kinetics of these reactions are often slow, presenting a major challenge for industrial-scale application.
Research has focused on methods to accelerate the carbonation process. Key parameters influencing the reaction kinetics include temperature, pressure, particle size, and pH. Studies on iron-rich olivine (B12688019) (fayalite, Fe₂SiO₄) show that the carbonation process can be thermodynamically favorable at room temperature and a CO₂ pressure of 1 bar, but becomes less favorable at elevated temperatures (above ~91-129 °C) due to decreased CO₂ solubility. Increasing CO₂ pressure can counteract this effect. However, a significant challenge with ferrous olivine is the formation of an iron-silica-rich passivation layer on the mineral surface, which inhibits further reaction.
The use of smaller particle sizes significantly enhances carbonation efficiency by increasing the available surface area for reaction. For iron-rich mine waste, particle sizes below 38 µm showed greater carbonation efficiency than larger particles. The pH of the reaction medium is also crucial; alkaline conditions (pH 8-12) generally favor the carbonation process. core.ac.uk For instance, one study demonstrated CO₂ uptake of 33-39 g per kg of mine waste, primarily through the formation of FeCO₃ and MgCO₃, with efficiency increasing at higher pH levels. core.ac.uk Direct gas-solid carbonation of iron-rich slag has also been investigated, with the reaction kinetics often being controlled by the diffusion of CO₂ through the product layer. Overcoming the slow reaction kinetics remains a key area of research to make mineral carbonation with iron ores an economically viable technology for CO₂ sequestration.
Data Tables
Table 1: Influence of pCO₂ on Ferrihydrite Transformation Data sourced from a study on the impact of (bi)carbonate on mineral transformation at 40 °C. mdpi.com
| pCO₂ (ppmv) | Ferrihydrite Transformation Efficiency (%) | Hematite Formation (%) | Goethite Formation (%) |
|---|---|---|---|
| 408 | 53 | 13 | 87 |
| 20,000 | 95 | 76 | 24 |
Table 2: CO₂ Sequestration via Mineral Carbonation of Mine Waste at Varying pH Data from a study on utilizing mining waste for carbon sequestration. core.ac.uk
| pH | CO₂ Uptake from FeCO₃ Conversion (g CO₂/kg waste) | CO₂ Uptake from MgCO₃ Conversion (g CO₂/kg waste) | Total CO₂ Uptake (g CO₂/kg waste) |
|---|---|---|---|
| 8 | 30.34 | 3.66 | 34.00 |
| 10 | 30.14 | 2.99 | 33.13 |
| 12 | 34.65 | 4.83 | 39.48 |
Ferrous Carbonate in Corrosion Science and Material Stability
Formation and Characterization of Iron Carbonate Corrosion Films
The formation of ferrous carbonate (FeCO₃) films on the surface of carbon steel is a critical phenomenon in environments containing dissolved carbon dioxide (CO₂), such as those found in the oil and gas industry. The presence and properties of this film can significantly dictate the rate of corrosion and the long-term stability of the material.
The corrosion of carbon steel in aqueous CO₂ environments is an electrochemical process. Dry CO₂ gas itself is not corrosive, but when dissolved in water, it forms carbonic acid (H₂CO₃), a weak acid that increases the corrosivity (B1173158) of the environment. utp.edu.my
The primary reactions involved are:
CO₂ Dissolution and Hydration: CO₂(g) ⇌ CO₂(aq) CO₂(aq) + H₂O ⇌ H₂CO₃(aq)
Carbonic Acid Dissociation: H₂CO₃(aq) ⇌ H⁺(aq) + HCO₃⁻(aq) HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq)
Anodic Reaction (Iron Dissolution): Fe(s) → Fe²⁺(aq) + 2e⁻
Cathodic Reactions (Hydrogen Evolution): 2H⁺(aq) + 2e⁻ → H₂(g) 2H₂CO₃(aq) + 2e⁻ → H₂(g) + 2HCO₃⁻(aq)
The formation of the FeCO₃ film is a precipitation reaction that occurs when the concentrations of ferrous ions (Fe²⁺) from steel dissolution and carbonate ions (CO₃²⁻) from carbonic acid dissociation exceed the solubility product (Ksp) of this compound. core.ac.ukscielo.br The key precipitation reaction is:
Fe²⁺(aq) + CO₃²⁻(aq) → FeCO₃(s)
The driving force for this precipitation is the supersaturation ratio (SR), defined as the ratio of the ion activity product to the solubility product. ampp.orgwhiterose.ac.uk An SR value greater than 1 is required for precipitation to be thermodynamically favorable. core.ac.uk Initially, the corrosion product film can be non-uniform and loosely attached. raco.cat The process involves a complex interplay of nucleation and growth, where crystals form on the steel surface, eventually coalescing to form a more continuous layer. whiterose.ac.ukresearchgate.net This layer can block active corrosion sites and act as a diffusion barrier, thereby reducing the corrosion rate. whiterose.ac.uk
The protectiveness of the FeCO₃ film is not guaranteed and is highly dependent on the environmental conditions under which it forms. Key factors include pH, temperature, CO₂ partial pressure (pCO₂), and flow regimes.
pH: The solution pH is one of the most influential factors. whiterose.ac.ukiaea.org Higher pH values (typically above 6.0) favor the formation of a more protective and compact FeCO₃ film. whiterose.ac.ukwhiterose.ac.uk This is because the concentration of carbonate ions (CO₃²⁻) increases with pH, which raises the supersaturation ratio and accelerates the precipitation kinetics. core.ac.ukwhiterose.ac.uk At lower pH, the film may be less dense or may not form at all, leading to higher corrosion rates. whiterose.ac.uk Research has shown that a more significant and faster decline in corrosion rate occurs at pH 6.8 compared to pH 6.3, attributed to the formation of a more protective film consisting of smaller, denser crystals. core.ac.ukresearchgate.net
Temperature: Temperature significantly affects both the corrosion rate and the film formation kinetics. researchgate.net Generally, increasing temperature decreases the solubility of FeCO₃, which promotes precipitation and the formation of a more dense and crystalline protective film, particularly at temperatures above 60°C. raco.catresearchgate.net At lower temperatures, the film may be more soluble or less adherent, offering little protection. raco.catresearchgate.net However, there is often a peak corrosion rate at an intermediate temperature (around 80°C) before a stable, protective film fully develops. researchgate.net Studies have shown that as temperature increases, the porosity of the product layer decreases, enhancing its protective qualities. researchgate.net
CO₂ Partial Pressure (pCO₂): The effect of pCO₂ is complex. An increase in pCO₂ generally leads to a higher concentration of dissolved CO₂ and thus more carbonic acid, which can increase the corrosion rate in the absence of a protective film. core.ac.uk However, higher pCO₂ also increases the availability of carbonate ions, which can lower the solubility of FeCO₃ and enhance the precipitation of a protective film, provided other conditions are favorable. core.ac.ukunit.no The mechanism for protection can transition from simply blocking active sites to restricting ion diffusion as the layer develops under sustained pressure. ncbj.gov.pl
Flow Regimes: Hydrodynamic conditions play a crucial role. High flow velocities can increase the mass transport of corrosive species to the steel surface and remove corrosion products, hindering the formation of a stable film. core.ac.ukwhiterose.ac.uk Turbulent flow can create a thinner diffusion boundary layer, making it more difficult to achieve the necessary supersaturation at the steel surface for precipitation to occur. core.ac.uk Conversely, stagnant or low-flow conditions are generally more conducive to the formation of a protective FeCO₃ layer. raco.catscielo.br However, once formed, a well-adhered film may withstand significant flow-induced shear stress. core.ac.uk
Table 1: Influence of Environmental Factors on FeCO₃ Protective Film Properties
| Factor | Effect on Film Formation & Protectiveness | Research Findings |
| pH | Higher pH (>6.0) generally promotes the formation of denser, more protective films. whiterose.ac.ukwhiterose.ac.uk | At pH 6.8, a more protective film forms faster than at pH 6.3, with smaller, more compact crystals. core.ac.ukresearchgate.net |
| Temperature | Higher temperatures (>60°C) decrease FeCO₃ solubility, favoring the formation of a more crystalline and adherent protective layer. raco.catresearchgate.net | Corrosion rates decrease with increasing temperature (e.g., from 65°C to 85°C) due to the formation of a thicker, more compact FeCO₃ layer. researchgate.net |
| pCO₂ | Increases the availability of carbonate ions, which can enhance precipitation and protectiveness. core.ac.uk | At high pCO₂ (e.g., 28 MPa), an outer FeCO₃ layer can form over an inner chromium hydroxide (B78521) layer on 13Cr steel. rsc.org The protection mechanism transitions from active site blocking to diffusion control as the film develops. ncbj.gov.pl |
| Flow Regime | High flow rates can inhibit film formation by increasing mass transport and shear stress. core.ac.ukwhiterose.ac.uk Low flow or stagnant conditions are more favorable. scielo.br | Turbulent flow (1 m/s) results in a thinner diffusion boundary layer and lower surface supersaturation, making film formation more difficult compared to laminar flow (0.1 m/s). core.ac.uk |
The FeCO₃ corrosion layer significantly alters the electrochemical behavior of the carbon steel surface. The film acts as a physical barrier that can reduce corrosion rates by blocking active sites and restricting the mass transport of electrochemically active species to and from the steel surface. researcher.lifewhiterose.ac.uk
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to characterize these layers. whiterose.ac.ukiastate.edu EIS studies reveal that the formation of an FeCO₃ film introduces new interfaces and resistive and capacitive elements into the electrochemical system. The impedance response often shows features indicative of diffusion control through the porous layer, confirming its role as a mass transport barrier. iastate.edu
The FeCO₃ film itself is generally considered an electrical insulator or a semiconductor. rsc.orgresearchgate.net Mott-Schottky analysis has shown that FeCO₃ films can exhibit n-type semiconducting behavior. rsc.org The formation of a protective film is often accompanied by a sharp increase in the corrosion potential (OCP), indicating a shift towards passivation. researchgate.netacs.org This layer reduces the general corrosion rate, sometimes by more than an order of magnitude. researchgate.net
Predicting the rate at which a protective FeCO₃ film forms is essential for modeling CO₂ corrosion. Several models have been developed to describe the precipitation kinetics. A key concept is the "scaling tendency" (ST), defined as the ratio of the FeCO₃ precipitation rate to the steel corrosion rate. core.ac.uk When ST is greater than one, the formation of a protective layer is favored. core.ac.uk
A widely recognized model is the Corrosion Layer Accumulation Rate (CLAR) model, notably developed by Sun and Nešić. whiterose.ac.uk This model is based on direct measurements of corrosion layer mass change and describes the kinetics of FeCO₃ formation as a function of supersaturation and temperature. whiterose.ac.uk Such models treat film growth as a process of precipitation that builds up the layer and reduces the corrosion rate, while the corrosion process itself can induce porosity under the film. researchgate.net The balance between these two competing processes, which depends on environmental parameters like pH, temperature, and pCO₂, determines the final protectiveness of the film. researchgate.netresearchgate.net
Stability and Transformation of this compound in Various Conditions
The long-term stability of the protective FeCO₃ film is crucial for sustained corrosion protection. The film can be altered or removed by chemical or thermal processes.
This compound, also known as the mineral siderite, is thermally unstable and decomposes upon heating. The kinetics and products of this decomposition depend heavily on the atmosphere (e.g., oxidizing, inert, or CO₂) and temperature.
In an oxidizing atmosphere (air), the decomposition of FeCO₃ begins at approximately 330-340°C and is completed by around 600°C. mdpi.com The process proceeds in a single step, yielding iron oxides. ekb.eg The primary reaction can be represented as: 4FeCO₃(s) + O₂(g) → 2Fe₂O₃(s) + 4CO₂(g) The final product at higher temperatures (≥750°C) is predominantly hematite (B75146) (α-Fe₂O₃). mdpi.com
Under a CO₂ or inert atmosphere, the decomposition pathway is different. The primary decomposition step is: FeCO₃(s) → FeO(s) + CO₂(g) This process begins at a higher temperature than in air, typically above 400°C. mdpi.com The initial product, wüstite (FeO), is often unstable and can be further oxidized to magnetite (Fe₃O₄) or hematite if trace oxidants are present, or if the CO₂ produced acts as an oxidizing agent. mdpi.comtandfonline.com Studies have shown that in a CO₂ atmosphere, magnetite is a main decomposition product. mdpi.com
Kinetic studies using thermogravimetric analysis (TGA) show that the decomposition process is complex, often best described by diffusion-controlled reaction models. ekb.eg
Table 2: Thermal Decomposition of this compound (Siderite) under Different Atmospheres
| Atmosphere | Decomposition Temperature Range | Primary Decomposition Products | Reference |
| Air (Oxidizing) | ~340°C - 607°C | Hematite (Fe₂O₃), Magnetite (Fe₃O₄), Maghemite (γ-Fe₂O₃) | mdpi.com |
| CO₂ (Reducing/Inert) | Starts >400°C, completes >600°C | Wüstite (FeO), Magnetite (Fe₃O₄) | mdpi.comtandfonline.com |
| Vacuum | ~300°C - 400°C | Iron Oxides (Hematite, Magnetite) | mdpi.com |
Structural Modifications of Siderite Corrosion Films (e.g., Fe-Ca Carbonates)
In CO2 corrosion environments, the formation of siderite (FeCO3) films on carbon steel surfaces is a widely studied phenomenon. whiterose.ac.uknih.gov However, the presence of other ions in the environment, such as calcium (Ca2+), can significantly influence the chemical and structural characteristics of these corrosion product layers. whiterose.ac.uknih.gov The incorporation of calcium into the siderite lattice leads to the formation of a mixed iron-calcium carbonate (FexCayCO3), which exhibits distinct properties compared to pure siderite. acs.org
The growth of pure siderite crystals often follows a spiral dislocation model. acs.org Research has shown that the incorporation of Ca2+ ions into the siderite structure disrupts this process. whiterose.ac.ukacs.org Specifically, the presence of calcium inhibits the completion of spiral growth segments on the rhombohedral crystals of FeCO3. nih.govresearchgate.net To accommodate the larger ionic radius of Ca2+ compared to Fe2+, the crystal lattice expands, particularly along the c-axis. whiterose.ac.ukresearchgate.net This expansion results in a modified carbonate structure with larger steps and altered interatomic distances. acs.org
These structural distortions directly impact the film's morphology, crystallinity, and chemical properties. acs.orgresearchgate.net X-ray diffraction (XRD) analysis of these modified films reveals a shift in the diffraction peaks to lower 2θ angles compared to pure FeCO3, confirming a modification of the lattice parameters. whiterose.ac.uk For instance, the prominent (104) peak for FexCayCO3 has been observed at 31.62° 2θ, whereas for pure FeCO3 it appears at 32.04° 2θ. whiterose.ac.uk This structural alteration leads to an increase in the solubility of the FexCayCO3 film compared to a film made of pure FeCO3 crystals. acs.org Under certain flow conditions, the more soluble calcium can be leached from the carbonate structure, which weakens the mechanical properties of the corrosion film, increases its porosity, and can stimulate localized corrosion. whiterose.ac.uknih.govresearchgate.net
Table 1: Comparison of Structural Parameters in Pure and Calcium-Modified Siderite
| Parameter | Pure Siderite (FeCO3) | Calcium-Modified Siderite (Fe₀.₆₆Ca₀.₃₃CO₃) | Source |
| Fe-Fe Interatomic Distance | 3.79 Å | N/A | researchgate.net |
| Fe-Ca Interatomic Distance | N/A | 3.81 Å | researchgate.net |
| XRD Peak (104) | 32.04° 2θ | 31.62° 2θ | whiterose.ac.uk |
Long-Term Anoxic Corrosion of Iron and this compound Phases
Understanding the long-term corrosion of iron in anoxic (oxygen-free) environments is critical for applications such as the geological storage of nuclear waste and the preservation of archaeological iron artifacts. researchgate.netiaea.org In such environments, particularly those rich in carbonates, the corrosion process is slow, and the resulting corrosion layers are primarily composed of this compound phases and magnetite. researchgate.netresearchgate.net
The corrosion mechanism in these long-term scenarios is thought to involve a decoupling of the anodic (iron dissolution) and cathodic (electron consumption) sites. researchgate.net It has been proposed that the electron consumption sites are mainly located on the external part of the corrosion layer, while the precipitation of corrosion products occurs in the internal part. researchgate.netiaea.org This process leads to very low corrosion rates, estimated to be less than 2 µm per year. researchgate.net The evolution of the corrosion products can occur in stages, potentially starting with the formation of Fe(III) phases like ferrihydrite in an initially more oxidizing environment, followed by equilibration to form Fe(II) carbonate phases like siderite, and finally evolving to a reducing stage where magnetite and chukanovite are stable. researchgate.net
Table 2: Key this compound Phases Identified in Long-Term Anoxic Corrosion
| Compound Name | Chemical Formula | Role/Significance in Corrosion Layer | Source |
| Siderite | FeCO₃ | A primary, stable this compound phase formed in anoxic, carbonated environments. A main constituent of the corrosion layer on archaeological iron. | researchgate.netresearchgate.net |
| Chukanovite | Fe₂(OH)₂CO₃ | A ferrous hydroxy-carbonate found alongside siderite and magnetite. Its presence influences the properties of the corrosion system. | researchgate.netresearchgate.net |
| Magnetite | Fe₃O₄ | An iron oxide commonly found with ferrous carbonates, influencing the electronic properties of the corrosion layer. | researchgate.netiaea.orgresearchgate.net |
Advanced Analytical and Theoretical Studies of Ferrous Carbonate
Spectroscopic Characterization Techniques for FeCO3
Spectroscopic techniques are indispensable in the study of ferrous carbonate (FeCO3), providing detailed information about its crystal structure, vibrational properties, iron oxidation state, and surface chemistry. These methods are crucial for understanding the behavior of FeCO3 in various geological and industrial contexts.
X-ray Diffraction (XRD) and Crystallographic Analysis of FeCO3
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of this compound, which crystallizes in the trigonal system with the space group R-3c. materialsproject.org This method allows for the identification of FeCO3 and the quantification of its phases in mixtures with other minerals. mdpi.com The lattice parameters of synthetic FeCO3 can be precisely measured, providing a basis for understanding its physical and chemical properties. materialsproject.org
In-situ synchrotron radiation XRD (SR-XRD) has emerged as a powerful tool for studying the kinetics of FeCO3 formation in real-time. researchgate.netwhiterose.ac.uk These studies can be conducted under controlled environmental conditions, such as in flowing systems that mimic industrial pipelines. researchgate.netwhiterose.ac.uk By combining SR-XRD with electrochemical measurements, researchers can correlate the growth of FeCO3 films with changes in corrosion rates. researchgate.netwhiterose.ac.uk Such experiments have revealed that factors like pH significantly influence the nucleation and growth kinetics of FeCO3 crystals. whiterose.ac.uk For instance, higher pH levels can lead to faster precipitation and the formation of more protective films. whiterose.ac.uk
Table 1: Crystallographic Data for this compound (FeCO3)
| Parameter | Value | Reference |
| Crystal System | Trigonal | materialsproject.org |
| Space Group | R-3c (No. 167) | materialsproject.org |
| Lattice Parameter (a) | 4.761 Å | materialsproject.org |
| Lattice Parameter (b) | 4.747 Å | materialsproject.org |
| Lattice Parameter (c) | 5.872 Å | materialsproject.org |
Note: Calculated lattice parameters can sometimes be overestimated. materialsproject.org
Raman Spectroscopy Applications in this compound Studies
Raman spectroscopy is a valuable technique for investigating the vibrational properties of this compound. As a rhombohedral carbonate, FeCO3 exhibits characteristic Raman active modes, including lattice modes (T and L) and internal modes of the carbonate ion (ν1, ν3, ν4, and 2ν2). hpstar.ac.cnmdpi.com The strongest peak in the Raman spectrum of FeCO3 is the symmetric stretching mode (ν1) of the CO3^2- group, which appears around 1086 cm⁻¹. researchgate.net
This technique is particularly effective for studying the behavior of FeCO3 under high pressure. hpstar.ac.cnmdpi.com High-pressure Raman studies have been instrumental in identifying the electronic spin-pairing transition of iron in siderite, which occurs at pressures between 42 and 44 GPa. hpstar.ac.cnmdpi.com This spin crossover is a significant phenomenon that affects the physical properties of iron-bearing minerals in deep-earth environments. hpstar.ac.cn The hydrostaticity of the pressure medium can influence the pressure range over which this transition occurs. hpstar.ac.cn
Table 2: Characteristic Raman Modes of this compound (Siderite) at Ambient Conditions
| Mode | Wavenumber (cm⁻¹) | Assignment |
| T | ~180-200 | Lattice Mode (Translational) |
| L | ~280-300 | Lattice Mode (Librational) |
| ν4 | ~720-740 | In-plane bend |
| ν1 | ~1086-1092 | Symmetric stretch |
| ν3 | ~1430-1450 | Asymmetric stretch |
| 2ν2 | ~1730-1750 | Out-of-plane bend (overtone) |
Note: The exact positions of Raman peaks can vary slightly depending on the specific sample and experimental conditions. hpstar.ac.cnmdpi.comresearchgate.net
Mössbauer Spectroscopy for Iron Oxidation State and Coordination in FeCO3
Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, making it ideal for characterizing the oxidation state and coordination of iron in FeCO3. google.comstir.ac.uk In this compound, iron exists in the Fe²⁺ oxidation state. google.com The Mössbauer spectrum of a pure FeCO3 sample at room temperature typically shows a well-defined doublet, which is characteristic of ferrous iron in a specific coordination environment. google.comekb.eg
The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). ijfmr.com The isomer shift provides information about the s-electron density at the iron nucleus and is indicative of the oxidation state. ijfmr.com Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, offering insights into the symmetry of the electronic environment around the iron atom. ijfmr.com For pure this compound, the symmetry of the two peaks in the doublet, including their equal amplitudes and areas, is an indicator of the purity of the ferrous iron state. google.com This technique has been used to confirm the ferrous state in synthetic FeCO3 and to identify impurities. google.com
X-ray Absorption Spectroscopy (XANES, EXAFS) for FeCO3 Surface Chemistry
X-ray Absorption Spectroscopy (XAS) is a powerful tool for investigating the local atomic and electronic structure of materials, providing element-specific information even in amorphous or highly disordered systems. unimi.it XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). unimi.itiaea.org
XANES, which covers the energy range near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. unimi.itresearchgate.net This makes it particularly useful for determining the formal oxidation state of iron in various compounds. researchgate.net
EXAFS refers to the oscillatory structure in the absorption spectrum at higher energies above the edge. unimi.it Analysis of the EXAFS region can yield precise information about the local atomic environment, including the number and type of neighboring atoms and their distances from the absorbing atom. iaea.org While specific EXAFS studies solely on FeCO3 surface chemistry are not detailed in the provided results, the technique's capability to distinguish between different iron oxide phases suggests its applicability in studying the surface alteration or reaction products of this compound. researchgate.net
Electron Microscopy (SEM, TEM, HR-TEM) and Surface Composition Analysis (EDX/EDS, XPS)
Electron microscopy techniques are essential for visualizing the morphology and microstructure of this compound at high resolutions. Scanning Electron Microscopy (SEM) is widely used to examine the surface topography of FeCO3 crystals and films. ekb.egresearchgate.net It can reveal details about crystal shape, size distribution, and porosity, which are crucial for understanding the protective properties of FeCO3 layers in corrosion applications. researchgate.netonepetro.org
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) offer even higher magnification, allowing for the observation of the internal structure and crystal lattice of FeCO3. tescan-analytics.com These techniques can be used to identify crystalline defects and to analyze the morphology of nanoparticles. tescan-analytics.com
When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), both SEM and TEM can provide elemental composition analysis. measurlabs.commst.or.jp EDX detects the characteristic X-rays emitted from the sample when bombarded by the electron beam, allowing for the identification and quantification of the elements present. mst.or.jpthermofisher.com This is useful for confirming the presence of iron, carbon, and oxygen in FeCO3 and for detecting any elemental impurities. mdpi.com X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that can determine the elemental composition and, importantly, the chemical and electronic state of the elements on the surface of a material. measurlabs.com
Electrochemical and In-Situ Measurement Methodologies
The study of this compound formation and its role in corrosion protection often requires in-situ and electrochemical techniques to monitor the processes as they occur. These methods provide real-time data on the evolution of the FeCO3 layer and its impact on the underlying metal substrate.
In-situ electrochemical analysis is a key methodology for characterizing the development of FeCO3 layers on carbon steel in corrosive environments, particularly those containing carbon dioxide. researchgate.netonepetro.org Techniques such as Open Circuit Potential (OCP), Linear Polarization Resistance (LPR), and Electrochemical Impedance Spectroscopy (EIS) are frequently employed. onepetro.orgwhiterose.ac.uk OCP measurements can indicate changes at the steel-electrolyte interface, such as the nucleation of a film. whiterose.ac.uk LPR provides a measure of the corrosion rate, allowing researchers to track the protective nature of the forming FeCO3 layer over time. onepetro.org
EIS is a powerful technique that provides detailed information about the electrochemical processes occurring at the interface. onepetro.orgwhiterose.ac.uk By analyzing the impedance response at different frequencies, it is possible to distinguish between different stages of corrosion layer development, from initial nucleation to the formation of a dense, protective film. onepetro.orgwhiterose.ac.uk The data can reveal changes in the film's resistance and capacitance, reflecting its porosity and thickness. onepetro.org
Combining these electrochemical methods with ex-situ surface analysis techniques like SEM provides a comprehensive understanding of how the observed electrochemical behavior relates to the physical and morphological characteristics of the FeCO3 layer. onepetro.org Furthermore, the development of specialized electrochemical flow cells that can be integrated with in-situ Synchrotron Radiation X-ray Diffraction (SR-XRD) allows for the simultaneous measurement of corrosion rates and the crystallographic evolution of the FeCO3 film. researchgate.netwhiterose.ac.uk This integrated approach provides unprecedented insight into the kinetics and mechanisms of FeCO3 formation and its protective capabilities.
Electrochemical Quartz Crystal Microbalance (EQCM) for FeCO₃ Kinetics
The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique used for in-situ measurements of mass changes on a crystal surface, making it an invaluable tool for studying the precipitation kinetics of this compound. researchgate.netresearchgate.net By monitoring the change in the resonant frequency of a quartz crystal, which is proportional to the mass deposited on its surface, researchers can accurately determine precipitation rates under various conditions. researchgate.net
In studies of FeCO₃ precipitation, EQCM has been employed to investigate the influence of temperature, saturation levels, and substrate materials. researchgate.netampp.org Experiments have been conducted using different substrates to isolate various aspects of the precipitation mechanism, including cathodically polarized gold-coated quartz crystals, freely corroding iron-coated quartz crystals, and cathodically polarized iron-coated quartz crystals. researchgate.netampp.org
Key research findings from EQCM studies indicate that FeCO₃ precipitation rates are strongly dependent on both system temperature and the bulk saturation level of FeCO₃. researchgate.netampp.org The measured precipitation rates have been shown to be repeatable and consistent across different substrates. researchgate.net These experimental results have been used to determine theoretical kinetic constants and activation energies for FeCO₃ precipitation, which can then be compared with and used to refine existing kinetic models. researchgate.netonepetro.org For instance, discrepancies have been noted between experimental values and model predictions at lower saturation levels, suggesting areas for model improvement. researchgate.net Furthermore, studies have explored the effect of ionic strength, finding that increasing NaCl concentration from 1 wt.% to 9 wt.% did not significantly alter the FeCO₃ precipitation rate. ohiolink.edu
Table 1: Summary of EQCM Experimental Parameters for FeCO₃ Precipitation Studies
| Parameter | Investigated Range/Conditions | Key Findings | Reference |
| Temperature | 50–80 °C | Precipitation rate shows strong dependency on temperature. | researchgate.net |
| Substrate | Gold-coated, Iron-coated (corroding and cathodically protected) | Precipitation rates were consistent across different substrates. | researchgate.netampp.org |
| Saturation Level | Varied, with high initial saturation used to accelerate the process. | Precipitation rate is highly dependent on the bulk saturation level. | researchgate.netampp.org |
| Ionic Strength (NaCl) | 1 wt.% to 9 wt.% | No significant change in precipitation rate was observed. | ohiolink.edu |
In-Situ Atomic Force Microscopy (AFM) for Crystal Growth
In-situ Atomic Force Microscopy (AFM) has emerged as a powerful technique for visualizing the crystal growth of this compound at the molecular or near-molecular level. whiterose.ac.ukescholarship.org This method allows for the direct observation of growth processes on crystal surfaces in their native mother liquor, providing real-time information on growth mechanisms, the influence of impurities, and the development of crystal morphology. escholarship.org
AFM studies can reveal the dynamics of layer growth, such as the tangential expansion of two-dimensional islands on the crystal surface. escholarship.org Researchers have used this technique to monitor the initial stages of iron carbonate formation. whiterose.ac.uk The primary challenge in imaging soft crystals like carbonates is their susceptibility to damage from the AFM tip, although operating in "tapping mode" can help mitigate this issue. escholarship.org
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling have become indispensable tools for investigating the properties of this compound at the atomic and electronic levels. These theoretical approaches complement experimental studies by providing detailed insights into electronic structure, stability, and interactions with the surrounding environment.
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and stability of many-body systems. In the context of this compound (siderite), DFT calculations have been instrumental in understanding its structural, energetic, and elastic properties. aps.org Standard DFT calculations, however, have faced challenges in accurately describing the electronic and magnetic properties of iron oxides and carbonates due to the strongly correlated nature of the iron d-electrons. aps.orgacs.org
Initial DFT studies without considering spin-orbit coupling (SOC) predicted a ferromagnetic (FM) metallic ground state for siderite, which contradicts experimental evidence showing it to be an antiferromagnetic (AFM) insulator. aps.org This discrepancy arises because standard DFT can fail to open an electronic band gap due to an essential degeneracy of wave functions in the material's crystal symmetry. aps.org
More advanced DFT approaches, such as DFT+U (which adds a Hubbard U correction) and hybrid functionals, have been successfully applied to resolve these issues. acs.org By incorporating SOC, the antiferromagnetic nature of the ground state is restored. aps.org DFT studies have also been applied to analyze the pressure-induced magnetic transition from a high-spin to a low-spin state in siderite. researchgate.net These computational investigations provide a deeper understanding of spin polarization in the iron-carbonate bonds and the spin-coupling mechanisms between adjacent iron ions. aps.org
Table 2: Comparison of DFT Results for this compound (Siderite)
| DFT Method | Predicted Magnetic State | Predicted Electronic State | Agreement with Experiment | Reference |
| Standard DFT (without SOC) | Ferromagnetic (FM) | Metallic | Poor | aps.org |
| DFT with Spin-Orbit Coupling (SOC) | Antiferromagnetic (AFM) | Insulating | Good | aps.org |
| DFT+U / Hybrid Functionals | Antiferromagnetic (AFM) | Insulating | Good | acs.org |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
The Quantum Mechanics/Molecular Mechanics (QM/MM) method is a hybrid simulation technique that combines the accuracy of quantum mechanics (QM) for a chemically active region with the computational efficiency of molecular mechanics (MM) for the larger surrounding environment. mpg.deunibo.it This approach is particularly well-suited for studying chemical reactions and properties in large, complex systems like solvated proteins or at interfaces, where electronic rearrangements are critical but a full QM calculation is computationally prohibitive. mpg.de
In a typical QM/MM setup, the core of the system, such as the ferrous ion and its immediate carbonate and water ligands, would be treated with a QM method like DFT. The rest of the system, including the bulk solvent and other ions, would be described by a classical MM force field. mpg.de The interaction between the QM and MM regions is a critical aspect of the methodology, with various schemes developed to handle the boundary, especially when it crosses covalent bonds. mpg.deacs.org
While specific QM/MM studies focused solely on this compound are not extensively detailed in the provided context, the methodology has been successfully applied to similar systems, such as iron-based metal-organic frameworks and iron-sulfur clusters in proteins. researchgate.netnih.gov These studies demonstrate the power of QM/MM to accurately model geometries, binding energies, and reaction pathways in complex iron-containing environments. researchgate.net The approach offers a viable path to investigate processes like FeCO₃ dissolution or the interaction of its surfaces with inhibitors in an aqueous environment.
Molecular Dynamics (MD) Simulations for Aqueous Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of dynamic processes, such as diffusion, conformational changes, and solvation. mdpi.com
In the context of this compound, MD simulations are used to investigate the interactions of ferrous ions (Fe²⁺) and carbonate ions (CO₃²⁻) with water molecules in aqueous solutions. mdpi.comresearchgate.net These simulations provide fundamental insights into the structure of hydrated ions, including the radius of hydration shells and the coordination numbers of the ions. mdpi.com For example, simulations have been used to study how external factors, like an electrostatic field, can influence the hydration structure of Fe²⁺, potentially affecting corrosion processes. mdpi.com
MD simulations, often employing force fields like COMPASS or ReaxFF, can model the intermolecular interactions between dissolved species and surfaces. researchgate.netanalis.com.myutm.my This allows researchers to study the initial stages of nucleation and growth of FeCO₃ from solution by observing how ions and water molecules arrange themselves at interfaces. Radial distribution functions (RDFs) calculated from MD trajectories can reveal the strength and distance of interactions between different atom pairs, such as the attraction between the carbonyl group of a chelating agent and a ferrous ion, which is relevant for dissolution processes. analis.com.my
Thermodynamics Modeling Software (e.g., PHREEQC) in FeCO₃ Systems
Thermodynamic modeling software, with PHREEQC being a prominent example, is essential for simulating a wide array of geochemical reactions and processes involving this compound. researchgate.netnumberanalytics.com PHREEQC is a computer program developed by the U.S. Geological Survey that is widely used to calculate speciation, saturation indices, reaction paths, and solubilities of minerals in aqueous systems. numberanalytics.comresearchgate.net
The software operates by using a thermodynamic database file to solve a set of equations based on the law of mass action and the principle of mass conservation for a given set of input conditions (e.g., temperature, pressure, solution composition). numberanalytics.comresearchgate.netrilem.net For FeCO₃ systems, PHREEQC can be used to:
Calculate Saturation Index (SI): Determine whether a solution is undersaturated, at equilibrium, or supersaturated with respect to this compound, which predicts its tendency to dissolve or precipitate. numberanalytics.com
Model Speciation: Compute the distribution of aqueous species, such as Fe²⁺, FeOH⁺, HCO₃⁻, and CO₃²⁻, at different pH values and temperatures. researchgate.net
Simulate Reaction Paths: Model the changes in solution and mineral compositions as a result of processes like CO₂ injection into geological formations, where FeCO₃ is a potential reaction product. pnnl.gov
These models are critical for predicting the long-term fate and transport of substances in the environment and for managing industrial processes where FeCO₃ scaling or corrosion is a concern. ohiolink.eduresearchgate.net The accuracy of these predictions relies heavily on the quality and completeness of the underlying thermodynamic databases. rilem.netpnnl.gov
First Principles Calculations of High-Pressure Stability of Iron Carbonates
First-principles calculations, grounded in density functional theory (DFT), have become an indispensable tool for investigating the behavior of iron carbonates, such as siderite (FeCO₃), under the extreme pressures found deep within the Earth. These computational studies provide detailed insights into the structural, electronic, and magnetic properties that are often difficult to fully capture through experimental methods alone.
Theoretical investigations have been crucial in understanding the pressure-induced spin transition in siderite. aps.orgresearchgate.net In its natural state at ambient pressure, siderite exists in a high-spin (HS) state. researchgate.net However, as pressure increases, a transition to a low-spin (LS) state is predicted and observed. First-principles calculations have successfully modeled this phenomenon, predicting a pressure-induced magnetic transition from a high-spin to a low-spin state. aps.org Different computational approaches, such as the generalized gradient approximation (GGA) and GGA+U, which accounts for strong on-site Coulomb interaction, have been employed to refine the predicted transition pressure. aps.org For instance, GGA calculations predicted the transition at 15 GPa, while GGA+U calculations placed it at 28 GPa. aps.org Other studies using DFT have predicted this transition to occur between 40 and 50 GPa. researchgate.netdntb.gov.ua This transition is accompanied by a significant volume collapse, estimated to be around 10-11%. aps.orgresearchgate.netdntb.gov.ua
The electronic density of states and charge-density calculations reveal that the underlying cause of this magnetic transition is the pressure-induced delocalization of the Fe 3d electrons. aps.org This electronic spin-pairing transition is a key factor in the high-pressure stability of iron-bearing carbonates. mdpi.comhpstar.ac.cn The transition also leads to observable changes in the material's physical properties, including an increase in bulk modulus, Young's modulus, and sound velocity. aps.org
First-principles calculations have also been instrumental in determining the structural stability and predicting potential high-pressure phases of iron-containing carbonates. For iron-rich ankerite, DFT calculations have explored the relative stability of various potential high-pressure structures, suggesting that a dolomite-V-type structure is thermodynamically stable above 5 GPa. mdpi.com Furthermore, these calculations have proposed a novel high-pressure polymorph for ankerite that is more stable than other predicted phases above 31 GPa. mdpi.com In the case of ferromagnesite ((Mg,Fe)CO₃), first-principles calculations have been used to investigate its high-pressure stability and potential structural transformations under lower mantle conditions. mdpi.comsemanticscholar.org These studies have suggested phase transitions from the R-3c structure to a P-1 structure at approximately 50 GPa, and subsequently to a C2/m structure above 80 GPa, all while remaining in a high-spin state. mdpi.comsemanticscholar.org
The table below summarizes key findings from various first-principles calculation studies on the high-pressure behavior of iron carbonates.
| Compound | Method | Predicted Transition/Phenomenon | Predicted Pressure (GPa) | Key Findings |
| Siderite (FeCO₃) | DFT (GGA) | High-spin to low-spin magnetic transition | 15 | Accompanied by a ~10% volume collapse and increases in bulk modulus and sound velocity. aps.org |
| Siderite (FeCO₃) | DFT (GGA+U) | High-spin to low-spin magnetic transition | 28 | Underestimates the experimentally observed transition pressure. aps.org |
| Siderite (FeCO₃) | DFT | High-spin to low-spin magnetic transition | 40-50 | Accompanied by an 11% volume collapse; the material remains an insulator after the transition. researchgate.net |
| Ferromagnesite ((Mg₀.₈₃₃Fe₀.₁₆₇)CO₃) | DFT (LDA+U) | Phase transition from R-3c (HS) to P-1 (HS) | 50 | No spin transition expected under lower mantle pressure conditions. mdpi.comsemanticscholar.org |
| Ferromagnesite ((Mg₀.₈₃₃Fe₀.₁₆₇)CO₃) | DFT (LDA+U) | Phase transition to C2/m (HS) | >80 | The C2/m structure is stable at higher pressures. mdpi.comsemanticscholar.org |
| Iron-rich Ankerite (CaFe(CO₃)₂) | DFT | Transition to dolomite-V-type structure | >5 | Dolomite-V phase is thermodynamically stable. mdpi.com |
These theoretical studies, in conjunction with experimental work, provide a comprehensive understanding of the complex behaviors of this compound and related iron-bearing carbonates under high-pressure conditions, which is essential for modeling the Earth's deep carbon cycle. researchgate.netaps.orggeoscienceworld.org
Industrial and Technological Applications of Ferrous Carbonate Excluding Clinical/dietary
Ferrous Carbonate as a Precursor in Materials Science
This compound is a versatile precursor material. By heating it, a process known as calcination, it can be converted into other iron compounds like iron oxides, releasing carbon dioxide. americanelements.com This reactivity makes it a valuable starting point for creating a range of materials with specific properties.
Use in Ceramics and Glass Production
This compound is utilized in the manufacturing of ceramics and glass. ontosight.aisolubilityofthings.com Its primary role is to introduce iron ions into the ceramic or glass matrix. google.com This can be for purposes such as pigmentation, where the iron ions impart color to the final product. ontosight.aisolubilityofthings.com While various iron compounds can be used for coloring, such as ferrous oxalate (B1200264) for yellow/green tints, this compound provides a source of iron for specific formulations. lohtragon.com The addition of iron compounds is a critical step in producing certain types of glass and ceramics. ontosight.ai The decomposition of the carbonate during heating allows for the iron to be integrated into the product's structure. google.com
Application in Steel Production as a Flux
In the iron and steel industry, this compound serves as a source of iron. ontosight.ai It is also identified for its use as a flux in steel production. solubilityofthings.com Fluxes are chemical cleaning agents that help remove impurities from the molten metal during the refining process. dspipe.com Materials like limestone (calcium carbonate) and dolomite (B100054) are commonly added to furnaces to react with impurities like sulfur and phosphorus, forming a slag that can be separated from the steel. dspipe.com this compound contributes to this purification process, aiding in the production of higher-quality steel. solubilityofthings.com
Precursor for Other Iron Compounds and Ferrites
A significant industrial application of this compound is its role as a starting reagent for the synthesis of other iron compounds. google.com Through processes like thermal decomposition, it serves as a precursor for iron oxides. americanelements.comtheiet.org These synthesized iron oxides are crucial in various applications. For instance, monodisperse iron oxide nanoparticles with controlled sizes can be prepared using this compound as the precursor in a solution thermal decomposition method. theiet.org
Furthermore, these iron oxides are essential in the production of ferrites, which are ceramic compounds containing iron oxides combined with other metallic elements. wikipedia.org Ferrites are vital magnetic materials used in electronics, from permanent magnets to the magnetic cores in transformers. wikipedia.org The production process often involves heating a mixture of metal oxides, and this compound can be the initial source material that is converted to the required iron oxide for the ferrite (B1171679) synthesis. google.comwikipedia.org
| Precursor | Resulting Compound/Material | Application Area |
| This compound (FeCO₃) | Iron Oxides (e.g., Fe₂O₃, Fe₃O₄) | Ferrite Production, Nanoparticles americanelements.comtheiet.orgwikipedia.org |
| This compound (FeCO₃) | Iron-containing Ceramics/Glass | Pigmentation, Structural component ontosight.aisolubilityofthings.com |
| This compound (FeCO₃) | Purified Iron/Steel | Steel Manufacturing ontosight.aisolubilityofthings.com |
Potential in Battery Technology (e.g., Lithium-ion Anodes)
Researchers are exploring this compound as a promising material for the anodes of lithium-ion batteries. Iron oxides have gained attention as anode materials due to their high theoretical capacity compared to traditional graphite. mdpi.com Recent studies have focused on using this compound directly as a precursor for anode materials.
In one study, a nanocomposite of rice-like this compound nanoparticles anchored on reduced graphene oxide (RGO) was synthesized. rsc.org This FeCO₃/RGO composite, when used as an anode material, demonstrated significantly improved lithium storage properties compared to pure this compound. rsc.org The composite exhibited a large initial reversible capacity of 1345 mAh g⁻¹ and maintained a capacity of 1224 mAh g⁻¹ after 50 cycles. rsc.org The superior performance is attributed to the RGO, which enhances electrical conductivity and helps accommodate the volume changes that occur during the battery's charge and discharge cycles. rsc.org
Table: Electrochemical Performance of FeCO₃-based Anodes
| Anode Material | First Cycle Reversible Capacity (mA h g⁻¹) | Capacity after 50 Cycles (mA h g⁻¹) | Key Benefit |
|---|---|---|---|
| FeCO₃/RGO Nanocomposite | 1345 | 1224 | Enhanced conductivity and stability rsc.org |
This compound in Petroleum and Gas Industry Operations
The presence of hydrogen sulfide (B99878) (H₂S) in drilling fluids and hydrocarbon streams poses significant risks, including toxicity to personnel and corrosion of equipment. researchgate.netsrce.hr Chemical scavengers are used to mitigate these issues by reacting with and neutralizing H₂S.
H₂S Scavenging in Drilling Fluids
This compound has been identified as a potential scavenger for hydrogen sulfide in petroleum drilling fluids. google.com Its application is analogous to that of zinc carbonate, which is also used for this purpose. google.com Iron-based compounds, in general, are employed to react with soluble sulfides, forming stable iron-sulfur compounds and thus removing the H₂S hazard. srce.hrogj.com While other iron compounds like iron oxides and chelated iron (e.g., ferrous gluconate) are also used as H₂S scavengers, this compound is noted for its potential in these operations. google.comresearchgate.netogj.com One of the by-products of the reaction between this compound and H₂S is iron disulfide, which could make it a more efficient scavenger than zinc-based alternatives. google.com
Mitigation of CO2 Corrosion in Pipelines
In the oil and gas industry, the internal corrosion of carbon steel pipelines due to the presence of carbon dioxide (CO2) is a significant concern. ohio.edu When CO2 dissolves in water, it forms carbonic acid, which is corrosive to steel. gruppofrattura.it this compound plays a critical role in mitigating this type of corrosion by forming a protective layer, or scale, on the steel surface. ohio.eduwhiterose.ac.ukcore.ac.uk This layer acts as a diffusion barrier, slowing down the corrosion process by isolating the steel from the corrosive environment. ohio.edugruppofrattura.itwhiterose.ac.ukcore.ac.uk
The formation and protectiveness of the this compound layer are influenced by several factors, including temperature, pH, and the concentration of dissolved iron and carbonate ions. tidjma.tnnih.gov At higher temperatures and pH, the precipitation of this compound is more favorable, leading to the formation of a denser and more protective film. nih.gov The presence of this scale can significantly reduce corrosion rates, thereby extending the lifespan and maintaining the integrity of pipelines used for transporting hydrocarbons. ijeas.org
Research has shown that the morphology and adhesion of the this compound scale are crucial for its protective qualities. gruppofrattura.it A dense, adherent layer can effectively block the electrochemical reactions that lead to corrosion. ijeas.org However, if the layer is porous or poorly attached, it can lead to localized corrosion, which can be more severe than uniform corrosion. ohio.edu Understanding the kinetics of this compound precipitation is therefore essential for predicting and controlling CO2 corrosion in pipelines. whiterose.ac.ukcore.ac.ukresearchgate.net
Table 1: Factors Influencing this compound Scale Formation and Corrosion Protection
| Factor | Effect on this compound Scale | Impact on Corrosion |
|---|---|---|
| Temperature | Higher temperatures generally promote the precipitation of a more protective FeCO3 layer. nih.gov | Can reduce corrosion rates by forming a stable, adherent scale. ijeas.org |
| pH | Increased pH enhances the formation of protective this compound films. nih.govresearchgate.net | Higher pH reduces the solubility of FeCO3, leading to better protection. nih.gov |
| CO2 Partial Pressure | Influences the concentration of carbonic acid and carbonate ions, affecting precipitation kinetics. researchgate.net | Higher partial pressure can increase corrosion rates if a protective film does not form. researchgate.net |
| Flow Rate | Can affect the mechanical stability of the scale; high flow can remove the protective layer. ohio.edu | Removal of the protective layer can lead to severe localized corrosion. ohio.edu |
| Water Chemistry | The presence of dissolved iron (Fe2+) and bicarbonate ions (HCO3-) is crucial for FeCO3 formation. tidjma.tn | Supersaturation of these ions is necessary for the precipitation of a protective scale. researchgate.net |
This compound in Environmental Engineering and Remediation
This compound's reactive nature makes it a valuable compound in various environmental applications, particularly in water treatment and soil remediation.
This compound is utilized in water treatment processes primarily for the removal of impurities. ontosight.ai It can act as a coagulant, helping to aggregate and settle suspended particles. ontosight.ai One of its key applications is in the removal of phosphate (B84403) from wastewater. researchgate.netnih.gov Eutrophication, caused by excess phosphorus in water bodies, is a major environmental issue. By introducing ferrous ions, often in the form of ferrous sulfate (B86663) which can then form this compound in situ, insoluble iron phosphate precipitates can be formed, which are then removed from the water. nih.govstandardchemicals.com.aussiaeration.com
Additionally, this compound has been investigated for the removal of arsenic from drinking water. waterrf.orgwaterrf.org Filter beds containing this compound (siderite) can be used to generate ferric hydroxide (B78521), which is an effective coagulant for removing arsenic (V). waterrf.org The process often involves the oxidation of As(III) to the more easily removable As(V) form. waterrf.orgsuezwaterhandbook.com The use of this compound in combination with other chemicals like calcium carbonate has shown enhanced removal of arsenic, producing a more stable and easily handled sludge. nih.gov
Table 2: Application of Ferrous Compounds in Water Treatment
| Application | Target Contaminant | Mechanism |
|---|---|---|
| Phosphate Removal | Phosphate (PO4³⁻) | Precipitation of insoluble iron phosphates. nih.govstandardchemicals.com.aussiaeration.com |
| Arsenic Removal | Arsenic (As) | In-situ generation of ferric hydroxide for coagulation and removal of arsenic. waterrf.orgwaterrf.org |
| Heavy Metal Removal | Various heavy metals (e.g., Cr, Pb) | Coagulation and precipitation of metal hydroxides and carbonates. researchgate.netsuezwaterhandbook.comssiaeration.com |
| Sulfide Removal | Hydrogen Sulfide (H₂S) | Oxidation and precipitation of iron sulfides. researchgate.net |
This compound and iron-based materials derived from it are effective sorbents for various contaminants in water. google.com The mineral siderite, which is naturally occurring this compound, can be used to remove hydrogen sulfide, mercaptans, and other sulfur-containing compounds from gaseous and liquid streams. google.com
In the context of arsenic removal, the surface of iron-based sorbents plays a crucial role. frontiersin.orgnih.gov The effectiveness of these sorbents is often dependent on the pH of the water. frontiersin.org The interaction between dissolved carbonate and ferrous iron on the surface of iron oxides (like ferrihydrite) can influence the mobility and sorption of arsenic in groundwater systems. acs.org Studies have shown that carbonate can compete with arsenate for sorption sites, potentially leading to the mobilization of arsenic. acs.org
In the field of geotechnical engineering and environmental remediation, this compound and related iron compounds are used for soil stabilization. nih.gov The goal is to improve the physical properties of soil and to immobilize contaminants, preventing their spread into the environment. nih.gov
The addition of iron compounds can help in the stabilization of heavy metals such as arsenic, chromium, copper, and lead in contaminated soils. nih.gov For instance, ferrous sulfate, which can lead to the formation of this compound in the soil matrix, has been shown to be effective in stabilizing arsenic. mdpi.comacs.org The mechanism often involves the formation of insoluble iron-contaminant complexes and the alteration of the soil's chemical environment to favor immobilization. nih.gov Carbonate minerals, including this compound, can also contribute to the physical binding of soil particles, improving soil structure. mdpi.comresearchgate.net
Future Research Directions for Ferrous Carbonate
Bridging Discrepancies in FeCO3 Precipitation Kinetics and Modeling
A comprehensive understanding of ferrous carbonate precipitation is critical, particularly in industrial settings like oil and gas pipelines where it forms a protective scale against corrosion. whiterose.ac.ukresearchgate.net Despite numerous studies, significant discrepancies exist in the reported precipitation kinetics. researchgate.net Research has shown that the rate of film formation can vary significantly depending on environmental conditions. whiterose.ac.uk The early stages of precipitation involve a complex interplay of simultaneous nucleation and growth processes that are highly dependent on local surface species concentrations, which can differ markedly from the bulk solution. whiterose.ac.uk
Future research must focus on reconciling these differences. Current semi-empirical models often fail to accurately predict precipitation rates across a wide range of conditions, particularly in non-ideal solutions with high salinity. whiterose.ac.ukonepetro.orgacs.org For instance, initial models validated in 1wt.% NaCl solutions were found to overestimate precipitation rates at higher NaCl concentrations, indicating that strong deviations from solution ideality affect both the kinetic constant and the activation energy. onepetro.org Further investigation is needed to refine these models by incorporating the effects of ionic strength and the formation of complexes like ferrous chloride (FeCl+), which can significantly alter water chemistry and the solubility product of FeCO3. acs.orgproquest.com A systematic comparison of experimental data obtained under varied conditions—such as temperature, pH, CO2 partial pressure, and brine composition—is essential for developing a more universally applicable kinetic model. whiterose.ac.ukonepetro.org
| Influencing Factor | Observed Effect | Modeling Challenge | Reference |
|---|---|---|---|
| Temperature | Increases dissolution and precipitation rates. | Accurately determining activation energy across different solution compositions. | onepetro.orgwhiterose.ac.uk |
| CO2 Pressure | Higher pressure increases CO2 solubility, leading to lower pH and higher iron dissolution rates. | Modeling the complex relationship between pressure, gas solubility, and solution chemistry. | whiterose.ac.uk |
| Ionic Strength (Salinity) | High NaCl content can lead to an over-estimation of precipitation rates by existing models due to non-ideal solution behavior. | Developing models that account for activity coefficients and ion pairing in high-salinity brines. | onepetro.orgacs.org |
| pH | Directly influences carbonate speciation and the saturation ratio (SR), thereby affecting precipitation thermodynamics and kinetics. | Accounting for local pH changes at the metal surface, which can differ from the bulk solution. | whiterose.ac.uk |
| Surface vs. Bulk Chemistry | Precipitation is dependent on surface species concentrations, which can be significantly different from the bulk solution. | Developing models that can predict the speciation at the solid-liquid interface. | whiterose.ac.ukproquest.com |
Advanced In-Situ Characterization of FeCO3 Formation under Realistic Conditions
To resolve the ambiguities in precipitation kinetics, it is crucial to move beyond traditional ex-situ analyses and employ advanced in-situ characterization techniques. These methods allow for real-time observation of FeCO3 formation on surfaces, providing direct insight into nucleation, growth, and morphology evolution. researchgate.net Techniques such as Electrochemical Quartz Crystal Microbalance (EQCM) offer highly accurate in-situ measurements of mass change, enabling the direct study of precipitation kinetics. acs.orgproquest.com
Future work should focus on applying these techniques under realistic operational conditions, such as high temperatures and pressures, which are characteristic of geological carbon storage sites and industrial pipelines. researchgate.netgeoscienceworld.org In-situ electrochemical methods, including Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS), can be coupled with surface imaging to identify the key stages of corrosion layer development. researchgate.net Furthermore, advanced imaging and analysis techniques like X-ray micro-computed tomography (μCT) and focused ion beam (FIB) can be used to quantitatively analyze the internal pore characteristics—porosity, connectivity, and size distribution—of the formed FeCO3 scales, linking these structural properties to their protective capabilities. Synchrotron-based techniques could also provide a deeper understanding of the formation of crystalline FeCO3 and any potential amorphous precursors. researchgate.net
| Technique | Information Provided | Research Application | Reference |
|---|---|---|---|
| Electrochemical Quartz Crystal Microbalance (EQCM) | Real-time, high-accuracy measurement of mass change on a surface. | Directly measuring precipitation rates and studying kinetics under varied conditions. | acs.orgproquest.com |
| Electrochemical Impedance Spectroscopy (EIS) | Provides information on the electrochemical properties of the forming layer and the corrosion process. | Characterizing the development and protectiveness of the FeCO3 layer. | researchgate.net |
| Linear Polarization Resistance (LPR) | Measures the corrosion rate in real-time. | Correlating FeCO3 layer formation with changes in corrosion inhibition. | whiterose.ac.ukresearchgate.net |
| X-ray Micro-Computed Tomography (μCT) & Focused Ion Beam (FIB) | Quantitative analysis of 3D pore structure, including porosity, connectivity, and pore size distribution. | Relating the microstructure of the FeCO3 scale to its anti-corrosion properties. | |
| Synchrotron Radiation X-ray Diffraction (SR-XRD) | In-situ identification of crystalline phases during formation. | Detecting crystalline precursors and understanding the evolution of the corrosion scale. | researchgate.net |
Further Elucidation of FeCO3 Interactions in Complex Biogeochemical Environments
This compound plays a pivotal role in the biogeochemical cycling of iron, which in turn influences the cycles of other key elements like carbon, nitrogen, sulfur, and phosphorus. iuss.orgresearchgate.netfiveable.me In anaerobic environments such as sediments and waterlogged soils, the iron cycle is a critical driver of chemical and biological processes. iuss.org The fluctuation between ferrous (Fe(II)) and ferric (Fe(III)) states, often termed the "Fe(III)-Fe(II) redox wheel," can serve as a terminal electron acceptor for the mineralization of organic matter and impact nutrient transformations. researchgate.net
Future research should aim to unravel the complex interactions of FeCO3 within these environments. This includes studying its role in the mobilization and immobilization of contaminants, such as heavy metals and pesticides. iuss.org For example, dissimilatory iron-reducing bacteria can drive the reduction of iron oxides, which can interact with and dechlorinate certain pollutants. iuss.org Understanding the interplay between microbial activity, the formation and dissolution of FeCO3, and the fate of other substances is essential. This requires integrated studies that combine geochemical analysis, microbial community characterization, and reactive transport modeling to predict the behavior of these systems, especially in anthropogenically altered environments. researchgate.net
Development of Novel Synthesis Routes for Tailored FeCO3 Properties
The synthesis of this compound is challenging because it is not commercially available in a pure form and must be produced in-house. acs.orgnih.gov It is highly sensitive to oxidation, and its properties are heavily influenced by the synthesis pathway. acs.orgnih.gov Existing synthesis methods, which often involve reacting a ferrous salt with an alkali carbonate, can result in impure products if not carefully controlled. theiet.orggoogle.com
There is a significant need to develop novel, scalable synthesis routes that allow for precise control over the physicochemical properties of FeCO3, such as particle size, morphology, and purity. acs.orgtheiet.orgresearchgate.net Research has shown that parameters like temperature, pressure, and reaction time are important factors in controlling the nanostructure of the final product. acs.orgnih.govresearchgate.net High-pressure synthesis methods, for instance, have been used to create high-purity siderite. By exploring different precursors and reaction conditions, including hydrothermal and solvothermal methods, it may be possible to tailor FeCO3 for specific applications. theiet.orgnih.gov For example, using FeCO3 as a precursor for the solution thermal decomposition synthesis of monodisperse iron oxide nanoparticles has shown promise, allowing for the tuning of particle diameters between 3 and 20 nm. theiet.orgresearchgate.net
| Synthesis Method | Key Parameters | Influence on Properties | Reference |
|---|---|---|---|
| Aqueous Precipitation | Precursors (e.g., FeSO4, Na2CO3), Temperature, Atmosphere | Purity is a major challenge; prone to oxidation if not performed under an inert atmosphere. | theiet.orggoogle.com |
| Hydrothermal/Solvothermal | Temperature, Pressure, Reaction Time, Solvents, Additives (e.g., ascorbic acid) | Allows for control over particle size (e.g., ultra-fine nanoparticles ~10 nm) and morphology (e.g., rhombohedral). | acs.orgnih.gov |
| High-Pressure Solid Reaction | High Temperature and Pressure | Can produce high-purity, crystalline siderite with large microparticle sizes (>20 micrometers). | |
| Decomposition of Precursors | Decomposition of ferrous oxalate (B1200264) dihydrate at high temperature and pressure. | Results in a relatively pure product but requires extreme conditions. | google.com |
Exploration of New Applications of this compound in Emerging Technologies
The unique properties of this compound and its derivatives make it a promising candidate for a range of emerging technologies. While it has traditional uses as an iron supplement and flame retardant, its potential in advanced applications is an exciting area for future research. guidechem.comferrouscarbonate.comnih.gov
One of the most promising avenues is its use as a precursor for advanced materials. As mentioned, it can be used to synthesize high-quality iron oxide nanoparticles for biomedical applications, such as T2-weighted magnetic resonance imaging (MRI). theiet.orgnih.gov Its potential as a starting reagent for ferrous catalyst materials is also significant. google.com In environmental technology, FeCO3 is being explored for carbon capture, as it can absorb CO2. docbrown.info It also has applications in wastewater treatment for the removal of heavy metals and in soil remediation. docbrown.infowaterrf.org Additionally, processes are being developed for the direct reduction of mineral iron carbonate with hydrogen to produce elemental iron, a method that could significantly decrease CO2 emissions from the steel industry. rsc.org Further research could uncover novel applications in areas such as energy storage, catalysis, and sustainable construction materials. ironkast.com
Q & A
Basic: What laboratory synthesis methods are recommended for ferrous carbonate, and how can purity be optimized?
Methodological Answer:
this compound (FeCO₃) is synthesized by reacting ferrous salts (e.g., FeSO₄) with alkali carbonates (e.g., Na₂CO₃) under inert conditions to prevent oxidation. For example, FeSO₄ reacts with Na₂CO₃ to precipitate FeCO₃. Key factors influencing purity include:
- Inert atmosphere : Use nitrogen/argon to minimize oxidation to Fe(III) species .
- pH control : Maintain neutral to slightly alkaline conditions (pH ~7–8) to avoid Fe²⁺ hydrolysis .
- Rapid filtration : Isolate the precipitate immediately to reduce exposure to atmospheric O₂ and CO₂ .
Basic: What analytical techniques are critical for characterizing this compound’s crystallographic and compositional properties?
Methodological Answer:
- X-ray diffraction (XRD) : Identifies crystallographic phases and detects impurities like Fe(OH)₃ or Fe₃O₄ .
- Thermogravimetric analysis (TGA) : Measures thermal decomposition (e.g., FeCO₃ → FeO + CO₂ at ~500°C) .
- Mössbauer spectroscopy : Distinguishes Fe²⁺ and Fe³⁺ states to assess oxidation .
- Titrimetry : Quantifies Fe²⁺ content via redox titration (e.g., KMnO₄ in acidic conditions) .
Basic: How does pH variability impact this compound stability in aqueous systems?
Methodological Answer:
- Low pH (<5) : Promotes FeCO₃ dissolution (Fe²⁺ + CO₃²⁻ + 2H⁺ → Fe²⁺ + CO₂↑ + H₂O), accelerating oxidation to Fe(III) oxyhydroxides .
- High pH (>8) : Stabilizes FeCO₃ but risks carbonate precipitation (e.g., CaCO₃) in hard water, complicating analysis .
- Buffer selection : Use bicarbonate buffers (pH 6.5–7.5) to mimic natural environments while minimizing CO₂ volatilization .
Advanced: How can contradictory data on this compound’s oxidation pathways in open vs. closed systems be resolved?
Methodological Answer:
Contradictions arise from CO₂ volatility in open systems versus controlled CO₂ in closed systems:
- Open systems : CO₂ loss raises pH, leading to Fe(III) minerals (e.g., ferrihydrite) via Fe²⁺ oxidation. Mineralogy depends on initial pH (e.g., FeOOH at pH 5; mixed-valent minerals at pH >9) .
- Closed systems : Limited CO₂ loss stabilizes FeCO₃, but slow oxidation may still occur. Use isotopic tracers (e.g., ⁵⁷Fe) to track oxidation kinetics .
- Resolution : Conduct parallel experiments with controlled CO₂ partial pressure (e.g., using gas-tight reactors) to isolate photochemical vs. volatility effects .
Advanced: What gaps exist between theoretical models and experimental observations of this compound’s stability in complex aqueous systems?
Methodological Answer:
- Theoretical limitations : Semi-empirical models struggle with multi-ionic systems (e.g., Fe²⁺–CO₃²⁻–ascorbate interactions) due to symmetry constraints and computational approximations .
- Experimental challenges : Real-world systems (e.g., marine environments) involve competing ligands (e.g., Cl⁻, organic acids) that alter FeCO₃ solubility. Use speciation software (e.g., PHREEQC) to model ion interactions .
- Divergence example : Models may underestimate FeCO₃ stability in UV-exposed systems due to unaccounted Fe-DIC (dissolved inorganic carbon) complexation inhibiting oxidation .
Advanced: What methodological innovations are needed to quantify Fe²⁺ in carbonate-rich matrices during environmental simulations?
Methodological Answer:
- Interference mitigation : Mask carbonate via acidification (with N₂ purging to remove CO₂) before Fe²⁺ quantification via spectrophotometry (e.g., ferrozine assay) .
- Microsensor use : Deploy Fe²⁺-selective electrodes for in situ measurements in sediments/water, minimizing sample disturbance .
- Synchrotron techniques : Utilize X-ray absorption spectroscopy (XAS) to speciate Fe in intact matrices without extraction .
Tables for Key Experimental Parameters
| Parameter | Open System | Closed System |
|---|---|---|
| CO₂ Volatility | High (pH rises to ~9.5) | Low (pH change ≤0.9 units) |
| Dominant Mineral | FeOOH (pH 5), mixed Fe³⁺/Fe²⁺ (pH >9) | Unidentified (requires XRD/Mössbauer) |
| Oxidation Driver | CO₂ loss > UV photooxidation | UV photooxidation dominates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
